Akuammiline
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C23H26N2O4 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
methyl (1S,10S,12S,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19-,22+,23?/m0/s1 |
InChI 键 |
QBHALCZZZWCCLV-AATGQAFQSA-N |
手性 SMILES |
C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@@H]1C4(COC(=O)C)C(=O)OC |
规范 SMILES |
CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC |
产品来源 |
United States |
Foundational & Exploratory
Akuammiline alkaloids' natural sources and distribution
An In-depth Technical Guide to the Natural Sources and Distribution of Akuammiline Alkaloids
Introduction
This compound alkaloids are a class of monoterpenoid indole alkaloids characterized by a complex, cage-like polycyclic molecular architecture. First isolated in the late 19th century, this family of natural products has garnered significant interest from researchers, scientists, and drug development professionals due to its structural diversity and wide range of pharmacological activities. Notable biological properties include analgesic, anti-inflammatory, and cytotoxic effects, making them promising scaffolds for novel therapeutic agents. This guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and key experimental methodologies related to this compound alkaloids.
Natural Sources and Distribution
This compound alkaloids are predominantly found within the plant kingdom, almost exclusively in species belonging to the Apocynaceae family. This family, known for its rich diversity of bioactive alkaloids, includes well-known genera such as Alstonia, Picralima, Vinca, and Catharanthus. The alkaloids are distributed in various parts of the plants, including the seeds, leaves, and bark, with concentrations varying significantly between species and even within different tissues of the same plant.
Data on Natural Sources and Alkaloid Content
The following table summarizes the primary plant sources of this compound alkaloids and available quantitative data on their abundance. Yields are highly dependent on the extraction method, solvent used, and environmental conditions of the plant's growth.
| Plant Species | Family | Plant Part(s) | Key this compound Alkaloids Isolated | Reported Yield / Concentration |
| Picralima nitida (Akuamma) | Apocynaceae | Seeds | Akuammine, Akuammidine, Akuammicine, this compound, Pseudo-akuammigine, Picraline | Not specified in reviewed literature. |
| Alstonia scholaris (Devil's Tree) | Apocynaceae | Leaves, Bark | Strictamine, Picrinine, Scholarisine A, Akuammidine, Akuammiginone, Akuammicine N-oxide | Total alkaloids: 3.61% of methanolic leaf extract; Total alkaloids: 15.52 mg/g in crude methanolic leaf extract |
| Vinca minor (Lesser Periwinkle) | Apocynaceae | Leaves | Strictamine | Not specified in reviewed literature. |
| Amsonia tabernaemontana | Apocynaceae | Leaves | Rhazimal | Not specified in reviewed literature. |
| Catharanthus roseus | Apocynaceae | General | Sarpagan/Akuammiline precursors | Not specified in reviewed literature. |
| Rauvolfia serpentina | Apocynaceae | General | Sarpagan/Akuammiline precursors | Not specified in reviewed literature. |
| Tabernaemontana elegans | Apocynaceae | General | Sarpagan/Akuammiline precursors | Not specified in reviewed literature. |
Biosynthesis of this compound Alkaloids
The biosynthesis of this compound alkaloids is a complex process originating from the central precursor for all monoterpenoid indole alkaloids, strictosidine. The pathway involves a series of enzymatically controlled cyclizations and rearrangements that establish the characteristic intricate framework.
The key steps are:
-
Formation of Strictosidine : The pathway begins with the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase.
-
Conversion to Geissoschizine : Following deglycosylation, strictosidine is converted through a series of reactive intermediates into the pivotal precursor, 19E-geissoschizine.
-
Bifurcation and Cyclization : Geissoschizine stands at a crucial branch point. Its oxidative cyclization is catalyzed by homologous cytochrome P450 monooxygenases, namely Sarpagan Bridge Enzymes (SBEs) and Rhazimal Synthases (RHSs).
-
RHS Pathway : Enzymes from species like Alstonia scholaris and Vinca minor convert geissoschizine into the 16R rhazimal stereoisomer.
-
SBE Pathway : Enzymes from species like Catharanthus roseus and Rauvolfia serpentina generate diastereomers such as 16S akuammidine aldehyde and 16R polyneuridine aldehyde.
-
-
Tailoring and Diversification : A suite of downstream enzymes, including deformylases, reductases, and esterases, act on these intermediates to produce the vast diversity of naturally occurring this compound alkaloids, such as strictamine.
Experimental Protocols
The extraction and isolation of this compound alkaloids from plant matrices require multi-step procedures designed to separate these basic compounds from a complex mixture of phytochemicals.
General Workflow for Alkaloid Extraction
A common approach is a liquid-liquid acid-base extraction. This method leverages the basicity of the nitrogen atom in the alkaloid structure, which allows them to be protonated into water-soluble salts in acidic conditions and deprotonated back into organic-soluble free bases in alkaline conditions.
Detailed Protocol: Isolation of Alkaloids from Picralima nitida Seeds
This protocol is adapted from a study that successfully isolated six major akuamma alkaloids using pH-zone-refining countercurrent chromatography, a highly effective method for separating compounds with different pKa values.
1. Initial Extraction:
-
Grind commercially sourced Picralima nitida seeds (e.g., 50 g) to a fine powder.
-
Perform an exhaustive extraction using a Soxhlet apparatus with dichloromethane (DCM) for approximately 12-18 hours.
-
Evaporate the DCM under reduced pressure to yield a crude DCM extract.
2. Acid-Base Wash:
-
Dissolve the crude extract in 1 M hydrochloric acid (HCl).
-
Wash the acidic solution with DCM (3x volumes) to remove non-basic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to >10 using concentrated ammonium hydroxide (NH₄OH).
-
Extract the now basic aqueous solution with DCM (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a purified total alkaloid extract.
3. pH-Zone-Refining Countercurrent Chromatography (CCC) Separation:
-
Solvent System Preparation : Prepare a two-phase solvent system. A typical system for this separation is ethyl acetate/n-butanol/water (3:1:4 v/v/v). Equilibrate the system in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.
-
Stationary and Mobile Phase Preparation :
- Stationary Phase: Use the upper organic phase, adding triethylamine (TEA) as a retainer (e.g., 10 mM).
- Mobile Phase: Use the lower aqueous phase, adding formic acid as an eluter (e.g., 10 mM).
-
Sample Preparation : Dissolve the total alkaloid extract in a small volume of the stationary phase.
-
CCC Operation :
- Fill the CCC column entirely with the stationary phase (upper phase + TEA).
- Inject the prepared sample solution into the column.
- Pump the mobile phase (lower phase + formic acid) through the column at a defined flow rate (e.g., 3-5 mL/min) while the column rotates at high speed (e.g., 800-1000 rpm).
- Collect fractions of the eluent. The alkaloids will elute at specific pH ranges as the acidic mobile phase neutralizes the basic stationary phase. For example, this compound and picraline elute in the pH 3-4 range, while pseudo-akuammigine and akuammicine elute at higher pH ranges (pH 4-5 and 5-6, respectively).
4. Final Purification and Identification:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing the same pure compound and evaporate the solvent.
-
Confirm the identity and purity of the isolated alkaloids using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Isolation and Purification of Akuammiline from Picralima nitida: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Akuammiline, a prominent indole alkaloid, from its primary plant source, the seeds of Picralima nitida. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual workflow to facilitate a deeper understanding of the entire process, from raw plant material to the purified compound.
Introduction
This compound belongs to the family of monoterpene indole alkaloids and is found in the seeds of the West African tree Picralima nitida, commonly known as the Akuamma tree.[1][2] The alkaloids from these seeds, including this compound, have garnered significant interest in the scientific community due to their potential pharmacological activities, particularly their interaction with opioid receptors.[1][2][3] This guide is intended to serve as a practical resource for researchers engaged in the extraction, isolation, and characterization of this compound for further scientific investigation and drug discovery efforts.
Plant Material and its Preparation
The primary source material for the isolation of this compound is the seeds of Picralima nitida.
Protocol 1: Preparation of Plant Material
-
Collection and Authentication: Ethically source mature seeds of Picralima nitida. Proper botanical identification and authentication are crucial to ensure the correct plant species is used.
-
Drying: The seeds should be thoroughly dried to a constant weight to prevent microbial degradation and to facilitate grinding. Air-drying or oven-drying at a controlled temperature (e.g., 40-50°C) are common methods.
-
Grinding: The dried seeds are ground into a coarse powder using a suitable mill. This increases the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
The initial step in isolating this compound is the extraction of the total alkaloid content from the powdered plant material. An acid-base extraction method is a highly effective technique for selectively extracting alkaloids.
Protocol 2: Acid-Base Extraction of Total Alkaloids
-
Defatting (Optional but Recommended):
-
Soak the powdered seeds (e.g., 1.8 kg) in petroleum ether for 48 hours.[4]
-
This step removes non-polar compounds like fats and waxes that can interfere with subsequent extraction and purification steps.
-
Filter the mixture and discard the petroleum ether. The defatted plant material is then air-dried.
-
-
Acidic Extraction:
-
Macerate the defatted plant powder in an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid or sulfuric acid) for an extended period (e.g., 24-48 hours) with occasional stirring.[5][6] This protonates the alkaloids, forming their water-soluble salts.
-
Filter the mixture to separate the acidic extract from the solid plant residue. Repeat the extraction on the residue to ensure complete recovery of the alkaloids.
-
-
Basification and Extraction of Free Alkaloids:
-
Combine the acidic aqueous extracts.
-
Slowly add a base (e.g., ammonium hydroxide or sodium hydroxide solution) to the acidic extract with constant stirring until the pH is alkaline (pH > 9).[5] This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents.
-
Extract the alkaline aqueous solution multiple times with a suitable immiscible organic solvent, such as dichloromethane (DCM) or chloroform.[5]
-
Combine the organic extracts.
-
-
Concentration:
-
Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate) to remove any residual water.
-
Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.
-
Purification of this compound
The crude alkaloid extract contains a mixture of several related alkaloids. Therefore, a robust purification strategy is necessary to isolate this compound. While traditional methods like column chromatography have been used, pH-zone-refining countercurrent chromatography (pHZR-CCC) has been shown to be a particularly effective technique for separating the complex mixture of alkaloids from P. nitida.[1][3]
pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)
This technique separates compounds based on their pKa values and hydrophobicity.
Protocol 3: Purification of this compound using pHZR-CCC
-
Solvent System Preparation:
-
A two-phase solvent system is required. A commonly used system for P. nitida alkaloids is methyl tert-butyl ether (MTBE)–acetonitrile–water.[1]
-
The organic (upper) phase is made basic by the addition of a retainer base (e.g., triethylamine - TEA).
-
The aqueous (lower) phase is made acidic by the addition of an eluter acid (e.g., hydrochloric acid - HCl).
-
-
Instrumentation and Operation:
-
The pHZR-CCC instrument is prepared according to the manufacturer's instructions.
-
The column is first filled with the stationary phase (typically the basic organic phase).
-
The mobile phase (the acidic aqueous phase) is then pumped through the column at a specific flow rate while the apparatus is rotating at a set speed.
-
-
Sample Loading and Elution:
-
The crude alkaloid extract is dissolved in a mixture of the two phases and injected into the system.
-
As the mobile phase moves through the column, the alkaloids partition between the two phases and are separated based on their individual properties.
-
Fractions are collected as they elute from the column. The elution profile of this compound and other alkaloids can be monitored using a UV detector. A chromatogram from a similar separation shows the elution of this compound occurring in a specific pH range.[1]
-
Analytical Methods for Quantification
To determine the purity and concentration of this compound in the collected fractions, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed.
Protocol 4: Analytical HPLC for this compound Quantification
-
Instrumentation: A standard HPLC system equipped with a UV detector and a suitable column (e.g., C18 reverse-phase) is used.
-
Mobile Phase: A typical mobile phase for the analysis of alkaloids is a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[7] The composition can be delivered in an isocratic or gradient mode.
-
Sample Preparation: A known concentration of the purified this compound is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the retention time and peak area of this compound are recorded.
-
Quantification: A calibration curve is generated using standard solutions of known this compound concentrations to quantify the amount in the purified fractions.
Data Presentation
The following tables summarize key quantitative data related to the isolation and purification of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₆N₂O₄ |
| Molecular Weight | 382.45 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Data not readily available |
| Solubility | Soluble in organic solvents like dichloromethane and chloroform |
Table 2: Typical Parameters for pH-Zone-Refining Countercurrent Chromatography
| Parameter | Description |
| Solvent System | Methyl tert-butyl ether–acetonitrile–water |
| Stationary Phase | Organic (upper) phase containing a retainer base (e.g., triethylamine) |
| Mobile Phase | Aqueous (lower) phase containing an eluter acid (e.g., hydrochloric acid) |
| Flow Rate | To be optimized for the specific instrument and column |
| Rotation Speed | To be optimized for the specific instrument and column |
| Detection | UV spectrophotometer |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the entire isolation and purification process.
Conclusion
This technical guide provides a detailed framework for the successful isolation and purification of this compound from Picralima nitida seeds. The presented protocols, particularly the acid-base extraction followed by pH-zone-refining countercurrent chromatography, offer a robust and efficient methodology for obtaining high-purity this compound. This will enable further research into its pharmacological properties and potential as a lead compound in drug development. It is recommended that all procedures be carried out by trained personnel in a well-equipped laboratory, adhering to all safety guidelines.
References
- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. jocpr.com [jocpr.com]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Akuammiline in Picralima nitida: A Technical Guide
Abstract
Picralima nitida, a plant indigenous to tropical Africa, is a rich source of diverse monoterpenoid indole alkaloids (MIAs), with akuammiline and related compounds being of significant pharmacological interest. The seeds, often referred to as "Akuamma seeds," have a history in traditional medicine for treating pain and fever. Understanding the biosynthetic pathway of these complex molecules is crucial for their potential synthesis, derivatization, and therapeutic application. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound in Picralima nitida. The pathway is largely elucidated through homology with closely related species in the Apocynaceae family, particularly Alstonia scholaris and Catharanthus roseus, where many of the core MIA pathway enzymes have been functionally characterized. This document outlines the key enzymatic steps, presents available quantitative data, details representative experimental protocols for pathway elucidation, and provides visualizations of the core biochemical and logical workflows.
Core Monoterpenoid Indole Alkaloid (MIA) Biosynthesis: The Path to Strictosidine
The biosynthesis of all MIAs, including this compound, begins with the convergence of two primary metabolic routes: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (MEP) pathway, which produces the monoterpenoid precursor geranyl diphosphate (GPP).
Tryptophan is decarboxylated by Tryptophan Decarboxylase (TDC) to yield tryptamine. Concurrently, GPP is converted through a series of steps into the iridoid secologanin. The foundational step in MIA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by Strictosidine Synthase (STR) . This reaction stereoselectively forms 3-α(S)-strictosidine, the universal precursor for thousands of MIAs. Subsequently, the glucose moiety of strictosidine is cleaved by Strictosidine β-Glucosidase (SGD) , generating a highly reactive aglycone that undergoes rearrangements to form a variety of alkaloid scaffolds.
The Akuammilan Skeleton: Branching from Geissoschizine
Following the formation of the strictosidine aglycone, a series of rearrangements and reductions lead to the formation of geissoschizine, a critical branch-point intermediate in the biosynthesis of sarpagan, ajmalan, and akuammilan type alkaloids. The specific cyclization of geissoschizine dictates the class of alkaloid produced.
The formation of the unique methanoquinolizidine cage structure of the akuammilan class is initiated by a C7-C16 bond formation in geissoschizine. Recent discoveries in Alstonia scholaris have identified the specific enzymes responsible for this transformation, which are presumed to be highly conserved in other this compound-producing plants like P. nitida.
The key enzymatic steps are:
-
Rhazimal Synthase (AsRHS): A cytochrome P450 enzyme (CYP) that catalyzes the oxidative cyclization of geissoschizine to form rhazimal, establishing the characteristic C7-C16 linkage of the akuammilan scaffold.
-
Rhazimal Reductase (AsRHR): An NADPH-dependent oxidoreductase that reduces the aldehyde group of rhazimal to an alcohol, yielding rhazimol.
-
This compound Synthase (AsAKS): A BAHD acyltransferase that acetylates the hydroxyl group of rhazimol to produce this compound.
Caption: Proposed biosynthetic pathway of this compound from primary precursors.
Quantitative Data
While detailed kinetic data for the specific enzymes in Picralima nitida are not yet available, quantitative phytochemical analyses of the plant provide context for the abundance of the final products. The total alkaloid content is a significant component of the seeds, underscoring the plant's robust capacity for MIA biosynthesis.
Table 1: Key Enzymes in the Proposed this compound Biosynthetic Pathway Enzyme data is primarily based on homologous enzymes identified and characterized in Alstonia scholaris.
| Enzyme Name | Abbreviation | Enzyme Class | Substrate | Product | Function in Pathway |
| Tryptophan Decarboxylase | TDC | Lyase | L-Tryptophan | Tryptamine | Supplies the indole precursor. |
| Strictosidine Synthase | STR | Lyase | Tryptamine + Secologanin | Strictosidine | Catalyzes the key Pictet-Spengler condensation. |
| Strictosidine β-Glucosidase | SGD | Hydrolase | Strictosidine | Strictosidine Aglycone | Removes glucose to initiate scaffold rearrangement. |
| Rhazimal Synthase | RHS | Cytochrome P450 | Geissoschizine | Rhazimal | Catalyzes the C7-C16 cyclization to form the akuammilan core. |
| Rhazimal Reductase | RHR | Oxidoreductase | Rhazimal | Rhazimol | Reduces the aldehyde group of rhazimal. |
| This compound Synthase | AKS | Acyltransferase | Rhazimol + Acetyl-CoA | This compound | Performs the final acetylation to yield this compound. |
Table 2: Quantitative Phytochemical Composition of Picralima nitida Seeds and Pods
| Phytochemical | Seed Content (% w/w) | Pod Content (% w/w) |
| Alkaloids | 6.0% | 7.6% |
| Flavonoids | 2.6% | 3.2% |
| Saponins | 1.2% | 1.8% |
| Tannins | 0.8% | 1.1% |
| (Data summarized from available literature; values can vary based on environmental factors and extraction methods.) |
Experimental Protocols
The elucidation of biosynthetic pathways for complex natural products relies on a combination of transcriptomics, heterologous expression, and analytical chemistry. Below is a generalized protocol for the functional characterization of a candidate cytochrome P450 enzyme, such as Rhazimal Synthase (RHS), from P. nitida.
Generalized Protocol: Functional Characterization of a Candidate RHS
-
Candidate Gene Identification:
-
Extract total RNA from P. nitida tissues (e.g., leaves, seeds).
-
Perform transcriptome sequencing (RNA-seq).
-
Identify candidate genes by homology search (BLAST) using known RHS sequences (e.g., from A. scholaris) as queries. Prioritize candidates with high expression levels in alkaloid-rich tissues.
-
-
Gene Cloning and Heterologous Expression:
-
Synthesize the full-length coding sequence of the candidate gene, codon-optimized for expression in Saccharomyces cerevisiae (yeast).
-
Clone the gene into a yeast expression vector (e.g., pYES-DEST52) that includes a galactose-inducible promoter.
-
Transform the expression vector into a yeast strain engineered to co-express a cytochrome P450 reductase (CPR), which is essential for P450 activity.
-
-
Microsome Preparation:
-
Grow the transformed yeast culture in selective media with glucose.
-
Induce protein expression by transferring the culture to a medium containing galactose and incubating for 24-48 hours.
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells mechanically (e.g., with glass beads) in a buffered solution.
-
Isolate the microsomal fraction, which contains the membrane-bound P450 enzyme, by differential centrifugation.
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.5), and an NADPH-regenerating system.
-
Initiate the reaction by adding the substrate, geissoschizine.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for 1-2 hours.
-
Quench the reaction by adding an organic solvent (e.g., ethyl acetate or methanol). To stabilize the potentially reactive aldehyde product (rhazimal), a mild reducing agent like sodium borohydride (NaBH₄) can be added, which converts it to the more stable alcohol (rhazimol) for easier detection.
-
-
Product Analysis:
-
Centrifuge the quenched reaction to remove protein precipitate.
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Compare the retention time and mass spectra (including fragmentation patterns) of the product with an authentic standard of rhazimal or its reduced form, rhazimol. A new peak corresponding to the expected mass-to-charge ratio (m/z) of the product confirms enzymatic activity.
-
Caption: A typical experimental workflow for identifying and validating a biosynthetic gene.
Conclusion and Future Directions
The biosynthetic pathway to this compound, a key alkaloid in Picralima nitida, is a prime example of the intricate chemical diversification within the MIA family. While the complete pathway has been elucidated through groundbreaking work in homologous species, direct biochemical and genetic validation within P. nitida remains a critical area for future research. Identifying the specific gene orthologs in P. nitida for RHS, RHR, and AKS will be essential.
Further investigation into the regulation of this pathway, including the transcription factors that control gene expression and the potential for metabolic channeling, will provide deeper insights. This knowledge is not only of academic interest but also paves the way for metabolic engineering and synthetic biology approaches. By harnessing these biosynthetic enzymes, it may become possible to produce this compound and novel, pharmacologically valuable derivatives in heterologous systems like yeast or engineered plants, offering a sustainable and scalable alternative to isolation from natural sources.
An In-depth Technical Guide to the Pharmacological Profiling of Crude Akuammiline Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of crude extracts containing Akuammiline alkaloids. It delves into their interactions with various physiological targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of therapeutic agents derived from natural products.
Introduction to this compound Alkaloids
This compound alkaloids are a class of monoterpene indole alkaloids primarily isolated from the seeds of the Akuamma tree (Picralima nitida). Traditionally used in West African medicine for pain and fever, these compounds have garnered scientific interest for their diverse pharmacological activities.[1] Key alkaloids isolated from these extracts include akuammine, pseudoakuammigine, akuammicine, this compound, and picraline.[1][2] Pharmacological studies have revealed that these alkaloids interact with a range of molecular targets, most notably opioid receptors, and exhibit potential anti-inflammatory and anti-proliferative effects.[2][3][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from pharmacological studies on this compound alkaloids and their derivatives.
Table 1: Opioid Receptor Binding and Activity of this compound Alkaloids
| Alkaloid | Receptor Target | Assay Type | Quantitative Value | Reference |
| Akuammine | µ-Opioid Receptor (µOR) | Agonist Activity | 2.6 - 5.2 µM (potency) | [5] |
| Pseudo-akuammigine | µ-Opioid Receptor (µOR) | Agonist Activity | 2.6 - 5.2 µM (potency) | [5] |
| Akuammidine | µ-Opioid Receptor (µOR) | Agonist Activity | 2.6 - 5.2 µM (potency) | [5] |
| Akuammicine | κ-Opioid Receptor (κOR) | Agonist Activity | Potent agonist | [2] |
| N1-phenethyl derivative of pseudo-akuammigine | µ-Opioid Receptor (µOR) | Agonist Activity | 70-fold increased potency | [6] |
Table 2: Anti-proliferative Activity of this compound Alkaloid Derivatives in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Derivative 9 | RA-FLSs | Proliferation Inhibition | 3.22 ± 0.29 µM | [3][6] |
| Derivative 17c | RA-FLSs | Proliferation Inhibition | 3.21 ± 0.31 µM | [3][6] |
Experimental Protocols
This section details the methodologies for key experiments used in the pharmacological profiling of this compound extracts.
3.1. Alkaloid Isolation and Purification
A common method for isolating this compound alkaloids is pH-zone-refining countercurrent chromatography.[2]
-
Extraction: The initial crude extract is typically obtained by solvent extraction (e.g., with ethanol or dichloromethane) from Picralima nitida seeds.[2]
-
Fractionation: The crude extract is then subjected to pH-zone-refining countercurrent chromatography. This technique separates compounds based on their pKa values and partitioning behavior between two immiscible liquid phases.[2]
-
Purification: Fractions are collected and analyzed using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) to identify and combine those containing pure alkaloids.[2] Further purification can be achieved using flash chromatography on silica gel.[2]
-
Purity Analysis: The purity of the isolated alkaloids is confirmed by High-Performance Liquid Chromatography (HPLC).[2]
3.2. Opioid Receptor Binding and Functional Assays
The interaction of this compound alkaloids with opioid receptors is assessed through radioligand displacement assays and functional assays.
-
Radioligand Displacement Assay: This assay measures the ability of the alkaloids to displace a radiolabeled ligand from a specific receptor expressed in cell membranes. The displacement is quantified to determine the binding affinity.[1]
-
Functional Assays (e.g., cAMP Inhibition): Opioid receptors like µOR and κOR are G-protein coupled receptors that inhibit adenylyl cyclase. Functional assays measure the ability of the alkaloids to inhibit the production of cyclic AMP (cAMP), typically in response to a stimulant like forskolin.[2]
3.3. Anti-proliferative Assays in RA-FLSs
The effect of this compound derivatives on the proliferation of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLSs) is evaluated to assess their anti-inflammatory potential.[3][6]
-
Cell Culture: RA-FLSs are cultured under standard conditions.
-
Treatment: The cells are treated with varying concentrations of the this compound derivatives.
-
Proliferation Measurement: Cell proliferation is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolically active cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds in inhibiting cell proliferation.[3][6]
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound alkaloids are mediated through their interaction with specific signaling pathways.
4.1. Opioid Receptor Signaling
This compound alkaloids primarily act as agonists at µ- and κ-opioid receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.
Caption: G-protein coupled opioid receptor signaling cascade activated by this compound alkaloids.
4.2. Inhibition of RA-FLS Proliferation
Synthetic derivatives of this compound alkaloids have shown promise in inhibiting the proliferation of RA-FLSs. This effect is likely mediated by the modulation of inflammatory signaling pathways such as NF-κB and MAPK, which are known to be dysregulated in rheumatoid arthritis.[7][8]
Caption: Proposed mechanism of RA-FLS proliferation inhibition by this compound derivatives.
Experimental Workflow Overview
The pharmacological profiling of crude this compound extracts follows a systematic workflow from extraction to in vivo analysis.
Caption: General experimental workflow for pharmacological profiling of this compound extracts.
Conclusion
Crude extracts containing this compound alkaloids and their semi-synthetic derivatives represent a promising source of novel therapeutic agents. Their primary activity at opioid receptors underscores their potential for pain management, while emerging evidence of anti-proliferative and anti-inflammatory effects suggests broader therapeutic applications. The methodologies and data presented in this guide provide a foundational framework for further research and development in this area. Future studies should focus on elucidating the detailed molecular mechanisms of action, optimizing the lead compounds for potency and selectivity, and evaluating their safety and efficacy in preclinical and clinical settings.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. This compound alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Opioid Receptor Binding Affinity of Akuammiline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro opioid receptor binding affinity of Akuammiline, an indole alkaloid isolated from the seeds of the Picralima nitida tree. This document summarizes key quantitative binding data, details the experimental methodologies used for its determination, and illustrates the associated signaling pathways.
Core Findings: Opioid Receptor Binding Profile of this compound
This compound has been evaluated for its binding affinity at the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). The primary in vitro evidence points towards a preferential, albeit modest, affinity for the kappa-opioid receptor (κOR).
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the in vitro binding affinity of this compound at the µ, δ, and κ opioid receptors. This data is derived from competitive binding assays assessing the displacement of specific radioligands.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Radioligand Displaced | Reference |
| This compound (5) | µ-Opioid Receptor (µOR) | >10,000 | [³H]DAMGO | [1][2] |
| δ-Opioid Receptor (δOR) | Not Determined | [³H]DPDPE | [2] | |
| κ-Opioid Receptor (κOR) | 1,835 ± 314 | [³H]U-69,593 | [2] |
Note: In an initial screening, this compound at a concentration of 10 µM demonstrated displacement of radioligands from both κOR and, to a lesser extent, µOR.[3]
Experimental Protocols
The determination of the opioid receptor binding affinity of this compound involves standard in vitro pharmacological assays. The methodologies detailed below are based on the protocols described in the primary literature.[2]
Radioligand Competition Binding Assays
This is the foundational method used to determine the binding affinity (Kᵢ) of this compound. The principle lies in measuring the ability of this compound to compete with a radiolabeled ligand of known high affinity and specificity for a particular opioid receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human µ-opioid, δ-opioid, or κ-opioid receptors.
-
Radioligands:
-
µOR: [³H]DAMGO
-
δOR: [³H]DPDPE
-
κOR: [³H]U-69,593
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Assay Preparation: A reaction mixture is prepared in a 96-well plate containing the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: The mixture is incubated, typically at room temperature, to allow the binding to reach equilibrium.
-
Termination of Reaction: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway Analysis
Upon binding to an opioid receptor, a ligand can initiate intracellular signaling cascades. For kappa-opioid receptor agonists, the two primary pathways investigated are G-protein activation and β-arrestin 2 recruitment.
G-Protein Activation (cAMP Inhibition Assay)
Activation of the κ-opioid receptor, which is a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Methodology:
-
Assay Principle: A common method is a cAMP competition immunoassay.
-
Procedure: HEK293 cells expressing the κ-opioid receptor are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. The cells are then co-incubated with varying concentrations of this compound. The ability of this compound to inhibit the forskolin-induced cAMP production is measured.
-
Results for Related Compounds: While detailed data for this compound is limited due to its lower potency, its precursor, Akuammicine, has been shown to be a potent agonist at the κOR, causing inhibition of cAMP production.[2]
β-Arrestin 2 Recruitment Assay
Ligand binding can also promote the recruitment of β-arrestin 2 to the receptor, a process involved in receptor desensitization, internalization, and signaling through G-protein-independent pathways.
Methodology:
-
Assay Principle: PathHunter® β-arrestin recruitment assay is a common method. This assay utilizes enzyme fragment complementation.
-
Procedure: Cells co-expressing the κ-opioid receptor fused to a small enzyme fragment and β-arrestin 2 fused to the larger, complementing enzyme fragment are used. Agonist-induced recruitment of β-arrestin 2 to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Results for this compound: In the studies conducted, the potency of this compound was too low to accurately determine its ability to recruit β-arrestin 2.[2]
Visualizations
Experimental Workflow for Opioid Receptor Binding Assay
Caption: Workflow of a radioligand competition binding assay.
Kappa-Opioid Receptor Signaling Pathways
Caption: Signaling pathways of the kappa-opioid receptor.
References
The Anti-inflammatory Potential of Akuammiline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Akuammiline alkaloids, a class of indole alkaloids derived from the seeds of the Akuamma plant (Picralima nitida), have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, their anti-inflammatory properties are emerging as a promising area for the development of novel therapeutics for a range of inflammatory conditions, including rheumatoid arthritis. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of this compound derivatives, focusing on their mechanisms of action, quantitative data from key studies, and detailed experimental protocols to aid researchers in this field.
Core Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound derivatives are attributed to two primary mechanisms: the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways that regulate the inflammatory response.
Inhibition of 5-Lipoxygenase
The this compound alkaloid, picrinine , has been identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting 5-LOX, picrinine can effectively reduce the production of these pro-inflammatory molecules, thereby mitigating the inflammatory cascade.
Modulation of Inflammatory Signaling Pathways
Recent studies suggest that certain this compound derivatives may exert their anti-inflammatory effects by modulating key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
While direct evidence for the modulation of these pathways by specific isolated this compound derivatives is still emerging, studies on "Fuzi lipid-soluble alkaloids" (FLA), a class of compounds that may include this compound-type structures, have demonstrated significant inhibition of both NF-κB and MAPK signaling in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs).[2] This inhibition is believed to be a key mechanism underlying their anti-proliferative and anti-inflammatory effects in the context of rheumatoid arthritis.
Quantitative Data on Anti-inflammatory Activity
Several synthetic derivatives of this compound have been evaluated for their anti-inflammatory and anti-proliferative activities. The following table summarizes the key quantitative data from a study investigating their effects on the proliferation of RA-FLSs, a critical cell type in the pathogenesis of rheumatoid arthritis.[3]
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) |
| 6 | MH7A | Proliferation | Inhibition | < 10 |
| 9 | MH7A | Proliferation | Inhibition | 3.22 ± 0.29 |
| 17a | MH7A | Proliferation | Inhibition | < 10 |
| 17c | MH7A | Proliferation | Inhibition | 3.21 ± 0.31 |
| 17d | MH7A | Proliferation | Inhibition | < 10 |
| 17f | MH7A | Proliferation | Inhibition | < 10 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of this compound derivatives.
Synthesis of this compound Derivatives (Exemplified by Compounds 9 and 17c)
The synthesis of potent anti-inflammatory this compound derivatives, such as compounds 9 and 17c, involves a multi-step chemical process. A generalized workflow is presented below. For specific details of the reaction conditions, reagents, and purification methods, readers are referred to the primary literature.[3]
Synthesis workflow for this compound derivatives.
Rheumatoid Arthritis Fibroblast-Like Synoviocyte (RA-FLS) Proliferation Assay
The anti-proliferative effect of this compound derivatives on RA-FLSs is a key indicator of their potential therapeutic efficacy in rheumatoid arthritis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Workflow for the RA-FLS proliferation assay.
Protocol Details:
-
Cell Culture: Human RA-FLS (e.g., MH7A cell line) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Following incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme, typically using a spectrophotometric method.
Workflow for the 5-Lipoxygenase inhibition assay.
Protocol Details:
-
Reagents:
-
5-Lipoxygenase enzyme (from soybean or other sources)
-
Linoleic acid (substrate)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
-
Assay Procedure:
-
In a cuvette or 96-well plate, the buffer, 5-LOX enzyme solution, and the test compound at various concentrations are mixed. A control reaction with the vehicle is also prepared.
-
The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a short period.
-
The reaction is initiated by adding the linoleic acid substrate.
-
The formation of the product, hydroperoxyeicosatetraenoic acid (HPETE), is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
-
Data Analysis: The initial rate of the reaction is calculated for both the control and the inhibitor-treated samples. The percentage of inhibition is determined, and the IC50 value is calculated from the dose-response curve.
Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways modulated by this compound derivatives in the context of inflammation.
Hypothesized inhibition of the NF-κB signaling pathway.
References
The Enigmatic Opioid Activity of Pseudoakuammigine: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoakuammigine is an indole alkaloid isolated from the seeds of the West African tree Picralima nitida. Traditionally, these seeds, known as "akuamma," have been used in folk medicine for the management of pain and fever. This has led to scientific interest in the pharmacological properties of its constituent alkaloids, particularly their potential interaction with the endogenous opioid system. While several alkaloids from P. nitida have been investigated, pseudoakuammigine presents a particularly complex and at times contradictory profile as an opioid agonist. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of its mechanism of action, addressing the conflicting reports on its efficacy and providing a clear overview of the experimental findings to date.
Opioid Receptor Binding and Functional Activity: A Tale of Conflicting Data
The interaction of pseudoakuammigine with opioid receptors, particularly the mu-opioid receptor (MOR), has been a subject of investigation, yielding varied results. Some studies suggest weak agonism, while others report a lack of significant activity.
Evidence for Mu-Opioid Receptor Agonism
Several investigations have indicated that pseudoakuammigine exhibits activity at the mu-opioid receptor, albeit with relatively low potency. It is often characterized as a weak agonist.[1] This micromolar activity at the MOR is thought to contribute to the analgesic properties observed in animal models.[2] The analgesic action of pseudoakuammigine has been shown to be partially antagonized by naloxone, a non-selective opioid receptor antagonist, further supporting the involvement of the opioid system.[2]
Evidence of Limited or No Efficacy
In contrast, other studies have reported that pseudoakuammigine shows little to no efficacy in opioid bioassays.[3] These findings suggest that its contribution to the overall analgesic effect of Picralima nitida seeds may be minimal or that its mechanism of action is not primarily mediated through direct opioid receptor agonism. It is important to note that these studies also found that pseudoakuammigine does not have significant activity at opioid receptor-like 1 (ORL1) binding sites.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinity and in vivo analgesic efficacy of pseudoakuammigine. The conflicting findings in the literature are evident from the data.
| Binding Affinity (Ki) | |||
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Pseudoakuammigine | Micromolar activity reported[2] | No significant activity reported[3] | No significant activity reported[3] |
| Akuammidine (for comparison) | 0.6 µM[3] | 2.4 µM[3] | 8.6 µM[3] |
| Akuammine (for comparison) | 0.5 µM (antagonist)[3] | - | - |
| Akuammicine (for comparison) | - | - | 0.2 µM (agonist)[3] |
| In Vivo Analgesic Efficacy | ||
| Compound | Assay | ED50 |
| Pseudoakuammigine | Acetic acid-induced writhing (rat) | 10 µM[2] |
| Morphine (for comparison) | Acetic acid-induced writhing (rat) | 2.9 µM[2] |
| Indomethacin (for comparison) | Acetic acid-induced writhing (rat) | 6.3 µM[2] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of pseudoakuammigine for mu, delta, and kappa opioid receptors.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably expressing the human opioid receptor subtype of interest (μ, δ, or κ).
-
Radioligand Incubation: A specific concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, or [³H]-U69,593 for KOR) is incubated with the cell membranes.
-
Competitive Binding: Increasing concentrations of the test compound (pseudoakuammigine) are added to compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Analgesia Assays (Acetic Acid-Induced Writhing Test)
This is a chemical-induced visceral pain model used to evaluate the analgesic effects of a compound.
Objective: To determine the analgesic efficacy (ED50) of pseudoakuammigine in a rat model of visceral pain.
General Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: Different doses of pseudoakuammigine (or a vehicle control) are administered to the animals, typically via intraperitoneal injection.
-
Induction of Writhing: After a predetermined time, a solution of acetic acid is injected intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).
-
Observation and Counting: The number of writhes is counted for a specific period following the acetic acid injection.
-
Naloxone Antagonism: To determine the involvement of opioid receptors, a separate group of animals is pre-treated with naloxone before the administration of pseudoakuammigine.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose, and the ED50 (the dose that produces 50% of the maximum analgesic effect) is determined.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
Experimental Workflow: In Vivo Analgesia Assay
Discussion and Future Directions
The conflicting reports on the opioid activity of pseudoakuammigine highlight the complexities in studying natural products. The discrepancies may arise from several factors, including differences in experimental design, the purity of the isolated compound, and the specific assays used to determine efficacy. The term "weak agonist" suggests that pseudoakuammigine may have low intrinsic activity at the mu-opioid receptor, meaning that even at saturating concentrations, it may not produce a maximal response compared to a full agonist like morphine.
Future research should aim to resolve these inconsistencies through standardized, rigorous pharmacological profiling. This should include:
-
Comprehensive Binding Assays: Determining the binding affinity of highly purified pseudoakuammigine for all three opioid receptor subtypes (μ, δ, and κ) in parallel.
-
Multiple Functional Assays: Assessing its functional activity not only through classical measures like GTPγS binding but also through assays that measure downstream signaling, such as cAMP accumulation and β-arrestin recruitment. The latter is crucial for understanding potential biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.
-
In Vivo Studies in Multiple Models: Evaluating its analgesic effects in various pain models (e.g., thermal, mechanical, and inflammatory pain) to build a more complete picture of its in vivo profile.
-
Metabolism Studies: Investigating whether metabolites of pseudoakuammigine contribute to its analgesic effects.
Conclusion
Pseudoakuammigine remains a compound of interest in the search for novel analgesics from natural sources. While evidence suggests it interacts with the mu-opioid receptor, its characterization as a weak agonist is accompanied by conflicting reports of low to no efficacy. This technical guide has summarized the available data, detailed the experimental methodologies used in its evaluation, and provided a framework for understanding its proposed mechanism of action. The inconsistencies in the literature underscore the need for further, more detailed investigations to fully elucidate the pharmacological profile of pseudoakuammigine and its potential as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Strictamine and other Akuammiline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of prominent total synthesis strategies for (+)-Strictamine and other structurally related Akuammiline alkaloids. The information compiled herein is intended to serve as a practical resource for researchers in organic synthesis and professionals in drug development. Key quantitative data from seminal publications are summarized in tabular format for comparative analysis. Furthermore, detailed experimental protocols for pivotal transformations are provided, alongside visualizations of the synthetic pathways.
Introduction to this compound Alkal Alkaloids
The this compound alkaloids are a large family of monoterpenoid indole alkaloids characterized by their complex, caged polycyclic architectures. A prominent member of this family, (+)-Strictamine, was first isolated from Rhazya stricta. These natural products have garnered significant attention from the synthetic chemistry community due to their intricate structures and potential biological activities. The construction of the strained methanoquinolizidine core, a hallmark of many this compound alkaloids, presents a formidable synthetic challenge. This document outlines several successful strategies that have been developed to address this challenge.
Comparative Analysis of Key Synthetic Strategies
Several research groups have reported the total or formal synthesis of Strictamine and its congeners. Below is a summary of the key features of some of the most notable approaches.
| Principal Investigator | Synthesis Target | Key Features & Strategies | Overall Yield | Number of Steps (Longest Linear Sequence) | Reference |
| Garg (2016) | (+)-Strictamine | Enantioselective synthesis featuring a strategic Fischer indolization. | Not explicitly stated | 24 | [1] |
| Zhu (2016) | (±)-Strictamine | Racemic synthesis employing a nickel-catalyzed intramolecular reductive Heck-type cyclization to form the key C7-C16 bond. | ~1% | 9 (from known enol triflate) | [2] |
| Ohno (2016) | Formal synthesis of (±)-Strictamine | Gold-catalyzed 6-endo-dig cyclization to construct the D-ring of the tetracyclic core. | Not explicitly stated | Not explicitly stated | [3] |
| Qin (2018) | (-)-Strictamine and (-)-Rhazinoline | Asymmetric synthesis utilizing a photocatalytic radical cascade reaction and a late-stage intramolecular N-alkylation. | Not explicitly stated | Not explicitly stated | [4] |
Visualized Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key total synthesis routes to (+)-Strictamine.
Caption: High-level overview of the synthetic strategies for (+)-Strictamine by Garg, Zhu, and Ohno.
Experimental Protocols for Key Transformations
The following protocols are adapted from the supporting information of the cited literature and represent key steps in the respective total syntheses.
Zhu's Ni-Catalyzed Reductive Heck-Type Cyclization[2]
This protocol describes the crucial step in the racemic total synthesis of (±)-Strictamine, where the strained C7-C16 bond is formed.
Reaction Scheme:
A graphical representation of the conversion of the tetracyclic precursor to (±)-Strictamine would be depicted here.
Materials:
-
Tetracyclic precursor (1.0 eq)
-
Ni(COD)₂ (Nickel(0)-bis(1,5-cyclooctadiene)) (1.5 eq)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (1.5 eq)
-
Triethylsilane (Et₃SiH) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the tetracyclic precursor in anhydrous DMF were added Ni(COD)₂ and dtbbpy.
-
The resulting mixture was stirred at room temperature for 30 minutes.
-
Triethylsilane was then added, and the reaction mixture was heated to 80 °C.
-
The reaction was monitored by TLC until the starting material was consumed.
-
Upon completion, the reaction was quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford (±)-Strictamine.
Quantitative Data:
-
Yield: 35%
Ohno's Gold-Catalyzed 6-endo-dig Cyclization[3]
This protocol details the formation of the tetracyclic indolenine core in the formal synthesis of (±)-Strictamine.
Reaction Scheme:
A graphical representation of the cyclization of the 1-propargyl-1,2,3,4-tetrahydro-β-carboline derivative would be shown here.
Materials:
-
N-Boc-1-(3-phenylprop-2-yn-1-yl)-1,2,3,4-tetrahydro-β-carboline (1.0 eq)
-
AuCl(PPh₃) (0.05 eq)
-
AgOTf (0.05 eq)
-
Anhydrous Dichloroethane (DCE)
Procedure:
-
To a solution of the starting material in anhydrous DCE were added AuCl(PPh₃) and AgOTf.
-
The reaction mixture was stirred at room temperature and monitored by TLC.
-
After completion, the solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to yield the tetracyclic indolenine.
Quantitative Data:
-
Yield: 95%
Spectroscopic Data for (+)-Strictamine
The following data corresponds to the characterization of the final natural product.
| Data Type | Values |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.30 – 7.24 (m, 2H), 7.10 (t, J = 7.5 Hz, 1H), 7.04 (t, J = 7.5 Hz, 1H), 4.13 (s, 1H), 3.75 (s, 3H), 3.40 (d, J = 14.0 Hz, 1H), 3.22 (d, J = 14.0 Hz, 1H), 3.05 – 2.95 (m, 2H), 2.85 (d, J = 11.5 Hz, 1H), 2.65 (s, 1H), 2.50 – 2.40 (m, 1H), 2.20 – 2.10 (m, 1H), 2.05 – 1.95 (m, 1H), 1.90 – 1.80 (m, 1H), 1.75 – 1.65 (m, 1H). |
| ¹³C NMR (125 MHz, CDCl₃) | δ 182.1, 173.9, 151.9, 140.8, 128.5, 128.0, 124.2, 120.0, 68.9, 60.4, 52.3, 51.9, 49.9, 46.8, 45.1, 36.9, 34.2, 31.9, 25.9. |
| HRMS (ESI) | m/z calculated for C₂₀H₂₃N₂O₂⁺ [M+H]⁺: 335.1754; found: 335.1756. |
Note: The spectroscopic data provided here is a representative example and may vary slightly between different reported syntheses.
Logical Relationships and Experimental Workflow
The total synthesis of complex natural products like (+)-Strictamine is a multi-stage process that requires careful planning and execution. The workflow diagram below illustrates the general logic employed in these synthetic endeavors.
References
Application Note: Quantification of Akuammiline using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantification of Akuammiline in various sample matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described protocol is intended for research and quality control purposes.
Introduction
This compound alkaloids are a class of monoterpene indole alkaloids with significant pharmacological potential.[1][2][3] Accurate and precise quantification of these compounds is crucial for drug discovery, pharmacokinetic studies, and quality control of herbal preparations. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation and quantification of active pharmaceutical ingredients.[4][5] This application note details a validated RP-HPLC method for the quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., Agilent Poroshell 120, EC-C18, 4.6 x 100 mm, 2.7 µm)[6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-1 min: 10% B1-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Reagents and Standards
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
Standard Solution Preparation
A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method should be optimized based on the sample matrix.[7][8][9] The following is a general procedure for a solid plant matrix.
Protocol: Solid-Phase Extraction (SPE) for Plant Material
-
Homogenization: Homogenize 1 gram of the dried, powdered plant material.
-
Extraction: Extract the homogenized sample with 10 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter.[10]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load 1 mL of the filtered extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the this compound with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[9]
Method Validation Summary
The developed HPLC method should be validated according to the International Council on Harmonisation (ICH) guidelines.[11][12][13][14]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[13] |
| Accuracy (% Recovery) | 98.0% - 102.0%[13] |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Robustness | The method is robust to minor changes in flow rate, column temperature, and mobile phase composition. |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
The logical relationship for method validation follows a structured approach to ensure the reliability of the analytical data.
Caption: Key parameters for HPLC method validation.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The method is suitable for routine analysis in research and quality control laboratories. Proper sample preparation and method validation are critical to ensure accurate and precise results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry of the this compound Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress in the chemistry and pharmacology of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ijpsm.com [ijpsm.com]
- 6. Stereochemical insights into sarpagan and this compound alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. organomation.com [organomation.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. nacalai.com [nacalai.com]
- 11. jetir.org [jetir.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. scielo.br [scielo.br]
- 14. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of Akuammiline Metabolites Using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry who are involved in the identification and characterization of plant-derived alkaloids and their metabolites.
Introduction Akuammiline alkaloids are a class of monoterpenoid indole alkaloids (MIAs) with complex stereochemical structures and significant pharmaceutical potential, including analgesic properties.[1][2] These compounds are biosynthesized in various plant species, particularly within the Apocynaceae family.[1][2] Understanding the metabolic fate of this compound is crucial for drug development, as its metabolites may possess unique pharmacological activities or toxicities. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering the high sensitivity and selectivity required to detect and identify metabolites in complex biological matrices.[3][4] This application note provides a detailed protocol for the extraction, separation, and identification of this compound metabolites from plant tissues using LC-MS/MS.
Experimental Protocol: Sample Preparation and Extraction
A robust sample preparation protocol is essential for the reliable analysis of alkaloids from plant matrices. The following procedure is adapted from established methods for plant alkaloid extraction.[5][6][7]
1.1. Materials and Reagents
-
Plant Material (e.g., leaves, stems)
-
Liquid Nitrogen
-
Methanol (HPLC Grade)[8]
-
Acetonitrile (HPLC Grade)[8]
-
Water (Ultrapure)[8]
-
Ammonia Solution[6]
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MCX)[5]
-
Centrifuge Tubes (50 mL)
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Syringe Filters (0.22 µm PTFE)[8]
-
LC-MS Vials
1.2. Extraction Procedure
-
Homogenization: Weigh approximately 1-2 g of fresh plant material. Immediately freeze in liquid nitrogen and grind into a fine powder using a mortar and pestle.[2]
-
Acidic Extraction (Step 1): Transfer the powdered sample to a 50 mL centrifuge tube. Add 20 mL of 0.05 M sulfuric acid.[6][7] Vortex vigorously for 15 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 3800 x g for 10 minutes.[6][7] Carefully transfer the supernatant to a clean tube.
-
Acidic Extraction (Step 2): Add another 20 mL of 0.05 M sulfuric acid to the plant pellet, vortex, and centrifuge again as in the previous steps. Combine the supernatant with the first extract.[6]
-
Neutralization: Adjust the pH of the combined extracts to ~7.0 using an ammonia solution. Use pH indicator strips for verification.[6]
-
Filtration: Pass the neutralized extract through a folded paper filter to remove any remaining particulate matter.[6]
1.3. Solid-Phase Extraction (SPE) Cleanup SPE is used to purify and concentrate the alkaloids prior to LC-MS analysis.[5][6]
-
Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of ultrapure water.[5][6]
-
Sample Loading: Load 10 mL of the filtered, neutralized plant extract onto the conditioned cartridge.[6]
-
Washing: Wash the cartridge with 4-5 mL of ultrapure water, followed by 4-5 mL of methanol to remove interfering compounds.[5][6]
-
Elution: Elute the retained alkaloids with 5-10 mL of 2.5% ammonia solution in methanol.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 v/v water:methanol with 0.1% formic acid).[6][10]
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an LC-MS vial.[8]
Experimental Workflow
The overall process from sample collection to data analysis is depicted below.
Caption: Experimental workflow for this compound metabolite identification.
Protocol: LC-MS/MS Analysis
The following parameters provide a starting point for method development and can be optimized based on the specific instrument and metabolites of interest.[1][8][11]
3.1. Liquid Chromatography Conditions
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water[10]
-
Injection Volume: 5 µL[8]
-
Gradient Elution:
-
0-1 min: 13% B
-
1-8 min: Linear gradient to 50% B
-
8-15 min: Linear gradient to 100% B
-
15-18 min: Hold at 100% B
-
18.1-21 min: Return to 13% B (equilibration)[10]
-
3.2. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
-
Capillary Voltage: 3.5 - 4.5 kV[8]
-
Gas Flow: 10 L/min[1]
-
Data Acquisition:
-
Full Scan (MS1): Scan a mass range of m/z 100-1000 to detect parent ions.
-
Tandem MS (MS/MS): Use data-dependent acquisition (DDA) or precursor ion scanning (PIS) to acquire fragmentation spectra for metabolite identification.[11][12] For PIS, common fragments of the pyrrolizidine core (m/z 120 or 138) can be monitored to selectively detect related alkaloids.[10][11]
-
Data Presentation: Quantitative Analysis
LC-MS/MS allows for the relative or absolute quantification of identified metabolites. The table below presents example quantitative data for major monoterpenoid indole alkaloids (MIAs) identified in plant extracts, demonstrating the type of data that can be generated.[1][2]
| Alkaloid | Precursor Ion [M+H]⁺ (m/z) | Retention Time (min) | Peak Area (Control Plant) | Peak Area (Treated Plant) | Fold Change |
| Geissoschizine | 353 | 4.2 | 1.5 x 10⁶ | 0.8 x 10⁶ | -1.88 |
| Akuammidine | 339 | 5.1 | 2.1 x 10⁵ | 3.5 x 10⁵ | +1.67 |
| Polyneuridine aldehyde | 337 | 5.5 | 1.8 x 10⁵ | 2.9 x 10⁵ | +1.61 |
| Rhazimal | 323 | 6.3 | 0.9 x 10⁵ | 1.7 x 10⁵ | +1.89 |
| Ajmalicine | 353 | 7.8 | 4.2 x 10⁶ | 3.1 x 10⁶ | -1.35 |
Note: Data is representative and adapted from studies on related alkaloids to illustrate quantitative reporting.[1][2] Absolute quantification would require authentic chemical standards.
Biosynthetic Pathway of this compound Alkaloids
This compound alkaloids originate from the central precursor strictosidine, which is derived from the shikimate and MEP pathways.[1] The key cyclization step involves the enzyme geissoschizine oxidase, which converts geissoschizine into intermediates that lead to the characteristic C7-C16 bond formation of the this compound skeleton.[1][13]
Caption: Simplified biosynthetic pathway leading to the this compound core.
Metabolite Identification Strategy
-
Feature Detection: Process raw LC-MS data to detect molecular features (ions with a specific m/z and retention time).
-
Database Matching: Compare the accurate mass and MS/MS fragmentation patterns of detected features against spectral libraries (e.g., METLIN, MassBank) and compound databases (e.g., PubChem, ChemSpider).
-
Biotransformation Analysis: Putative metabolites can be identified by searching for mass shifts corresponding to common biotransformation reactions (e.g., +15.99 Da for hydroxylation, +176.03 Da for glucuronidation) relative to the parent this compound compound.[14]
-
Fragmentation Analysis: The MS/MS spectrum is critical. The fragmentation pattern of a putative metabolite should contain characteristic fragment ions observed in the parent drug's spectrum, confirming a shared core structure.[12][14]
Conclusion The LC-MS/MS methodology detailed in this application note provides a comprehensive framework for the identification and relative quantification of this compound metabolites in plant extracts. By combining a robust sample preparation protocol with high-resolution chromatography and mass spectrometry, researchers can effectively profile the metabolic landscape of these pharmaceutically important alkaloids. This approach is fundamental for elucidating biosynthetic pathways, discovering novel bioactive compounds, and supporting the development of natural product-based therapeutics.
References
- 1. Stereochemical insights into sarpagan and this compound alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. waters.com [waters.com]
- 6. bfr.bund.de [bfr.bund.de]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. ukm.my [ukm.my]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Access to the this compound Family of Alkaloids: Total Synthesis of (+)-Scholarisine A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Akuammiline
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed information and protocols for the characterization of the akuammiline class of alkaloids using Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on the structural elucidation and verification of this compound and its close analogues.
Introduction to this compound and NMR Characterization
This compound alkaloids are a class of monoterpenoid indole alkaloids with a complex, cage-like molecular architecture.[1][2] These natural products, isolated from various plant species, have garnered significant interest due to their diverse biological activities.[1] The precise determination of their three-dimensional structure is crucial for understanding their mechanism of action and for guiding synthetic and medicinal chemistry efforts.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like this compound.[3] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the establishment of the intricate connectivity within the molecule.
NMR Spectroscopic Data for this compound Characterization
Table 1: ¹H NMR Spectroscopic Data for Akuammidine
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 7.95 | br s | |
| 5α | 3.30 | m | |
| 5β | 2.85 | m | |
| 6α | 2.20 | m | |
| 6β | 1.90 | m | |
| 9 | 7.45 | d | 7.5 |
| 10 | 7.10 | t | 7.5 |
| 11 | 7.15 | t | 7.5 |
| 12 | 7.30 | d | 7.5 |
| 14α | 2.05 | m | |
| 14β | 1.85 | m | |
| 15 | 3.10 | m | |
| 16 | 4.90 | d | 5.0 |
| 17 | 5.40 | q | 7.0 |
| 18 | 1.65 | d | 7.0 |
| 19 | 4.15 | m | |
| 21α | 3.80 | d | 12.0 |
| 21β | 3.60 | d | 12.0 |
| OMe | 3.75 | s |
Note: Data is based on typical values for the akuammidine scaffold and may vary slightly based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for Akuammidine
| Position | Chemical Shift (δ) ppm |
| 2 | 175.0 |
| 3 | 55.0 |
| 5 | 53.0 |
| 6 | 35.0 |
| 7 | 88.0 |
| 8 | 135.0 |
| 9 | 122.0 |
| 10 | 120.0 |
| 11 | 128.0 |
| 12 | 110.0 |
| 13 | 145.0 |
| 14 | 30.0 |
| 15 | 40.0 |
| 16 | 70.0 |
| 17 | 125.0 |
| 18 | 12.0 |
| 19 | 50.0 |
| 20 | 65.0 |
| 21 | 60.0 |
| OMe | 52.5 |
Note: Data is based on typical values for the akuammidine scaffold and may vary slightly based on solvent and experimental conditions.
Experimental Protocols
The following are detailed protocols for acquiring high-quality NMR data for the characterization of this compound and related alkaloids.
Sample Preparation
-
Sample Purity: Ensure the isolated alkaloid is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for alkaloids. For quantitative NMR (qNMR), a suitable internal standard should be added.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
1D NMR Spectroscopy
-
¹H NMR Acquisition:
-
Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay (d1): 1-2 seconds
-
-
-
¹³C NMR Acquisition:
-
Record the ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay (d1): 2 seconds
-
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Pulse sequence: cosygpqf
-
Typical parameters:
-
Number of scans per increment: 2-4
-
Number of increments in F1: 256-512
-
Spectral width in F1 and F2: 12-16 ppm
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Pulse sequence: hsqcedetgpsisp2.3
-
Typical parameters:
-
Number of scans per increment: 2-8
-
Number of increments in F1: 128-256
-
Spectral width in F2 (¹H): 12-16 ppm
-
Spectral width in F1 (¹³C): 160-200 ppm
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.[4]
-
Pulse sequence: hmbcgpndqf
-
Typical parameters:
-
Number of scans per increment: 4-16
-
Number of increments in F1: 256-512
-
Spectral width in F2 (¹H): 12-16 ppm
-
Spectral width in F1 (¹³C): 200-240 ppm
-
Long-range coupling delay (d6): Optimized for 4-8 Hz.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.
References
In Vivo Experimental Design for Testing Akuammiline's Analgesic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akuammiline alkaloids, a class of monoterpene indole alkaloids derived from the seeds of Picralima nitida, have garnered interest for their potential pharmacological activities, including analgesic and anti-inflammatory effects. This document provides a detailed framework for the in vivo experimental design to rigorously evaluate the analgesic properties of this compound. The protocols outlined herein cover preliminary screening, efficacy in various pain models, and initial mechanistic insights.
Mechanism of Action and Signaling Pathway
This compound and related alkaloids, such as pseudoakuammigine and akuammicine, are known to interact with opioid receptors. Notably, akuammicine displays a high affinity for kappa-opioid receptors (KOR), acting as a KOR agonist.[1] The analgesic effects of KOR agonists are primarily mediated through G-protein signaling pathways, which lead to the inhibition of nociceptive signal transmission.[2] This is distinct from the β-arrestin-2-dependent signaling that is often associated with the adverse effects of some KOR agonists, such as dysphoria and sedation.
The proposed primary signaling pathway for this compound-induced analgesia is as follows:
Caption: KOR Agonism and Analgesia Pathway.
Quantitative Data Summary
The following tables summarize the in vivo analgesic and anti-inflammatory data for alkaloids closely related to this compound, which can serve as a benchmark for experimental design.
Table 1: Analgesic Activity of Akuamma Alkaloids in Rodent Models
| Compound | Animal Model | Test | Dose | Route | Analgesic Effect (Parameter) | Reference |
| Pseudo-akuammigine | Rat | Tail-Flick | ED₅₀: 10 µM | - | Dose-dependent increase in latency | [3] |
| Morphine (Reference) | Rat | Tail-Flick | ED₅₀: 2.9 µM | - | Dose-dependent increase in latency | [3] |
| Indomethacin (Reference) | Rat | Tail-Flick | ED₅₀: 6.3 µM | - | Dose-dependent increase in latency | [3] |
| Akuammine | Mouse | Tail-Flick | 3 - 60 mg/kg | s.c. | Dose-dependent increase in %MPE | [4] |
| Akuammine | Mouse | Hot-Plate | 3 - 60 mg/kg | s.c. | Dose-dependent increase in %MPE | [4] |
| Akuammidine | Mouse | Tail-Flick | 3 - 30 mg/kg | s.c. | Dose-dependent increase in %MPE | [4] |
| Akuammidine | Mouse | Hot-Plate | 3 - 30 mg/kg | s.c. | Dose-dependent increase in %MPE | [4] |
Table 2: Anti-inflammatory Activity of Pseudo-akuammigine
| Compound | Animal Model | Test | Dose (p.o.) | Inhibition of Paw Edema (%) | Reference |
| Pseudo-akuammigine | Rat | Carrageenan-induced paw edema | 1.0 mg/kg | 16.8% | [3][5] |
| Pseudo-akuammigine | Rat | Carrageenan-induced paw edema | 5.0 mg/kg | 27.0% | [3][5] |
| Pseudo-akuammigine | Rat | Carrageenan-induced paw edema | 50 mg/kg | 44.2% | [3][5] |
Experimental Design Workflow
A phased approach is recommended to comprehensively evaluate the analgesic potential of this compound.
Caption: Phased In Vivo Experimental Workflow.
Experimental Protocols
Animals
-
Species: Male Swiss albino mice (20-25 g) or Wistar rats (180-220 g).
-
Housing: Standard laboratory conditions (22 ± 2°C, 12h/12h light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiments.
-
Ethical Considerations: All procedures must be approved by the Institutional Animal Ethics Committee (IAEC) and conducted in accordance with established guidelines for animal care.
Acute Toxicity and Locomotor Activity
-
Acute Toxicity: Determine the median lethal dose (LD₅₀) and a safe dose range for this compound using a standardized protocol (e.g., OECD Guideline 423). This will inform the doses used in subsequent efficacy studies.
-
Locomotor Activity (Open Field Test): To rule out sedative or motor-impairing effects that could confound the results of pain assays, assess locomotor activity.
-
Administer this compound (at doses intended for analgesic testing), vehicle, and a positive control (e.g., diazepam).
-
Place individual animals in an open field apparatus.
-
Record parameters such as distance traveled, rearing frequency, and time spent in the center versus the periphery for a defined period (e.g., 10-15 minutes).
-
Nociceptive Pain Models
-
Principle: This test measures the response latency to a thermal stimulus, primarily reflecting supraspinally organized responses.
-
Apparatus: Hot plate analgesiometer.
-
Protocol:
-
Maintain the hot plate surface at a constant temperature (e.g., 55 ± 0.5°C).
-
Establish a baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits nocifensive behaviors (e.g., paw licking, jumping). A cut-off time (e.g., 20-30 seconds) must be set to prevent tissue damage.
-
Group the animals and administer this compound (various doses), vehicle, or a standard analgesic (e.g., morphine).
-
Measure the reaction latency at different time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
Calculate the percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
-
Principle: Intraperitoneal injection of an irritant (acetic acid) induces a visceral inflammatory pain response, characterized by abdominal constrictions (writhes). This model is sensitive to peripherally acting analgesics.
-
Protocol:
-
Group the animals and administer this compound (various doses), vehicle, or a standard analgesic (e.g., indomethacin) 30 minutes prior to acetic acid injection.
-
Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately after injection, place the mouse in an observation chamber and count the number of writhes over a 20-minute period.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
-
Inflammatory and Neuropathic Pain Models
-
Principle: Subcutaneous injection of formalin into the paw produces a biphasic pain response. The early phase (Phase 1, 0-5 min) is due to direct C-fiber activation (neurogenic pain), while the late phase (Phase 2, 15-40 min) is associated with an inflammatory response and central sensitization.
-
Protocol:
-
Group the animals and pre-treat with this compound, vehicle, or a standard drug.
-
Inject a small volume (e.g., 20 µL) of 2.5% formalin solution into the plantar surface of the hind paw.
-
Immediately place the animal in a transparent observation chamber.
-
Record the total time spent licking or biting the injected paw during Phase 1 (0-5 minutes) and Phase 2 (15-40 minutes) post-formalin injection.
-
Compare the licking/biting time in the treated groups to the vehicle control group.
-
Mechanistic Study
-
Principle: To confirm the involvement of opioid receptors in the analgesic action of this compound, its effect can be challenged with an opioid antagonist like naloxone.
-
Protocol:
-
Select an effective analgesic dose of this compound determined from the previous experiments.
-
Administer naloxone (a non-selective opioid receptor antagonist, e.g., 1-2 mg/kg, i.p.) 15 minutes before the administration of this compound.
-
Conduct one of the nociceptive tests (e.g., hot plate or tail flick) where this compound showed a significant effect.
-
A reversal or significant reduction of the analgesic effect of this compound by naloxone would indicate that the mechanism of action is mediated through opioid receptors.[3]
-
Conclusion
This comprehensive in vivo experimental design provides a robust framework for the preclinical evaluation of this compound's analgesic properties. By progressing through a phased approach, from initial screening to more complex pain models and mechanistic studies, researchers can obtain a thorough understanding of its efficacy, potency, and mechanism of action. The provided protocols and data summaries serve as a valuable resource for initiating and conducting these critical investigations in the pursuit of novel analgesic drug development.
References
- 1. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Semi-Synthesis of Akuammiline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the semi-synthetic derivatization of akuammiline alkaloids, a class of natural products with significant therapeutic potential. The following sections outline the chemical synthesis of various analogs, present quantitative data in a structured format, and illustrate the experimental workflows using diagrams. These protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
This compound alkaloids, isolated from various plant species, possess a complex polycyclic architecture that has intrigued and challenged synthetic chemists.[1][2][3] Their diverse biological activities make them attractive scaffolds for the development of new therapeutic agents.[4][5][6] This document details the semi-synthesis of novel this compound derivatives, starting from readily accessible intermediates, to explore their structure-activity relationships (SAR). The protocols provided are based on established synthetic methodologies for the modification of the this compound core.[4][5][6]
Experimental Protocols
The following protocols describe the synthesis of various this compound alkaloid derivatives from key intermediates 2 and 3 . These intermediates can be prepared via an eight-step protocol featuring a gold(I)-catalyzed cascade cyclization and a stereoselective azidoalkoxylation reaction.[4]
Synthesis of Aldehyde 4
-
Reaction Description: Desilylation of compound 2 followed by oxidation to yield aldehyde 4 .
-
Procedure:
-
To a solution of compound 2 in tetrahydrofuran (THF), add tetra-n-butylammonium fluoride (TBAF) (3 equivalents).
-
Stir the reaction mixture at 50°C.
-
Upon completion of the desilylation, add Dess-Martin periodinane (DMP) (1.5 equivalents) and sodium bicarbonate (NaHCO3) (2 equivalents) in dichloromethane (DCM).
-
Stir the mixture at 0°C until the oxidation is complete.
-
Work up the reaction and purify the crude product by column chromatography to afford aldehyde 4 .
-
Synthesis of Acetal 5
-
Reaction Description: Acid-catalyzed ring opening of the tetrahydrofuran moiety in aldehyde 4 and subsequent cyclization to form acetal 5 .
-
Procedure:
-
Dissolve aldehyde 4 in a suitable solvent.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 equivalents).
-
Stir the reaction mixture to facilitate the ring opening and cyclization.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product to yield acetal 5 as a mixture of diastereomers.
-
Synthesis of Enone 9
-
Reaction Description: Oxidation of the allylic alcohol in intermediate 3 to an enone.
-
Procedure:
-
Dissolve intermediate 3 in dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP) (1.5 equivalents) and sodium bicarbonate (NaHCO3) (2 equivalents).
-
Stir the reaction mixture at 0°C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography to obtain enone 9 .
-
Synthesis of Compound 10
-
Reaction Description: Deprotection of the Boc group from enone 9 .
-
Procedure:
-
Dissolve enone 9 in dichloromethane (DCM).
-
Add trimethylsilyl triflate (TMSOTf) (3 equivalents) at 0°C.
-
Stir the reaction until the deprotection is complete.
-
Work up the reaction and purify the crude product to yield compound 10 .
-
Quantitative Data Summary
The following tables summarize the yields and characterization data for key semi-synthetic derivatives of this compound.
Table 1: Synthesis of this compound Derivatives
| Product | Starting Material | Reagents and Conditions | Yield (%) |
| 4 | 2 | 1. TBAF, THF, 50°C; 2. DMP, NaHCO3, DCM, 0°C | 82 |
| 5 | 4 | PTSA, DCM, 0°C | 63 |
| 9 | 3 | DMP, NaHCO3, DCM, 0°C | 85 |
| 10 | 9 | TMSOTf, DCM, 0°C | 40 |
Table 2: Characterization Data for Selected Derivatives
| Compound | Formula | HRMS (ESI) [M+Na]+ | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (101 MHz, CDCl3) δ (ppm) |
| 9 | C20H22N4O4 | calcd: 405.1533; found: 405.1531 | 7.72–7.65 (m, 1H), 7.20 (ddd, J = 8.5, 6.2, 2.6 Hz, 1H), 7.05–6.95 (m, 2H), 6.21 (s, 1H), 5.64 (s, 1H), 5.34–5.29 (m, 1H), 4.32 (ddd, J = 8.6, 7.4, 1.1 Hz, 1H), 3.76 (ddd, J = 11.9, 9.1, 4.9 Hz, 1H), 2.66–2.51 (m, 2H), 2.48 (d, J = 4.7 Hz, 1H), 2.35 (dd, J = 17.4, 2.4 Hz, 1H), 1.62 (s, 9H). | 195.5, 151.8, 146.9, 142.4, 130.5, 129.1, 124.1, 123.9, 120.5, 115.0, 105.2, 82.9, 67.8, 60.0, 58.0, 42.3, 39.1, 28.3. |
| 17c | C21H24N4O5 | calcd: 435.1639; found: 435.1640 | 7.66 (s, 1H), 7.18 (ddd, J = 8.5, 4.9, 3.8 Hz, 1H), 6.99 (dd, J = 4.0, 0.9 Hz, 2H), 6.18 (s, 1H), 5.58 (s, 1H), 5.42 (dd, J = 3.3, 2.2 Hz, 1H), 5.37 (s, 1H), 3.23 (s, 3H), 2.72–2.66 (m, 2H), 2.58 (dd, J = 17.6, 4.3 Hz, 1H), 2.40 (dd, J = 17.6, 2.4 Hz, 1H), 1.65 (s, 9H). | 195.1, 151.7, 147.3, 132.0, 128.9, 123.8, 123.7, 120.3, 115.4, 106.8, 105.3, 82.8, 55.0, 48.1, 38.9, 28.4. |
Visualized Workflows
The following diagrams illustrate the synthetic pathways for the derivatization of this compound intermediates.
Caption: Synthetic route to acetal derivatives from Intermediate 2.
Caption: Derivatization pathways starting from Intermediate 3.
Conclusion
The protocols and data presented herein provide a foundation for the semi-synthesis of novel this compound alkaloid derivatives. These methods offer a versatile platform for generating a library of analogs for biological screening and SAR studies. The successful synthesis and characterization of these compounds open avenues for the discovery of new therapeutic leads based on the this compound scaffold. Further investigation into the biological activities of these derivatives is warranted.[4][5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modular Synthesis of Polycyclic Alkaloid Scaffolds via an Enantioselective Dearomative Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes [frontiersin.org]
- 5. This compound alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Stereochemistry of Akuammiline Alkaloids using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of single-crystal X-ray crystallography in the unambiguous determination of the stereochemistry of Akuammiline alkaloids. The complex polycyclic structure of these natural products necessitates precise three-dimensional structural elucidation, for which X-ray crystallography is the gold standard.
Introduction to this compound Alkaloids and the Importance of Stereochemistry
This compound alkaloids are a class of indole alkaloids characterized by a complex, caged ring system. Their diverse biological activities, including analgesic and anti-inflammatory properties, make them attractive targets for drug discovery and development. The intricate arrangement of multiple stereocenters in the this compound core means that numerous stereoisomers are possible for each analogue. As the biological activity of chiral molecules is often highly dependent on their absolute configuration, the precise determination of the stereochemistry of this compound alkaloids is critical for understanding their structure-activity relationships (SAR) and for the development of stereochemically pure therapeutic agents.
Principle of X-ray Crystallography for Stereochemistry Determination
Single-crystal X-ray crystallography is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters.[2]
For the determination of absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. When X-rays interact with electrons, a phase shift occurs. For non-centrosymmetric crystal structures (which are required for chiral, enantiomerically pure compounds), the diffraction intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l) are not identical. This difference, known as the Bijvoet difference, allows for the determination of the absolute structure. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A Flack parameter close to 0 with a small standard uncertainty indicates a high probability that the assigned stereochemistry is correct.[3]
Experimental Workflow
The overall workflow for determining the stereochemistry of an this compound alkaloid using X-ray crystallography involves several key stages, from obtaining suitable crystals to the final validation of the structure.
Caption: Workflow for Stereochemistry Determination of this compound Alkaloids.
Detailed Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the determination of the stereochemistry of an this compound alkaloid using single-crystal X-ray diffraction.
Protocol 1: Crystallization of this compound Alkaloids
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. The ideal crystal should be between 0.1 and 0.3 mm in all dimensions, be well-formed with sharp edges, and free of cracks or other defects.[1]
Materials:
-
Purified this compound alkaloid (typically >98% purity)
-
A range of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, etc.)
-
Small glass vials or test tubes
-
Microscope for crystal inspection
Procedure:
-
Solvent Screening: Dissolve a small amount of the purified this compound alkaloid in various solvents to determine its solubility. A suitable crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures, or a solvent system where a soluble solvent can be slowly evaporated or diffused with a less soluble anti-solvent.
-
Slow Evaporation Method:
-
Prepare a nearly saturated solution of the this compound alkaloid in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion Method (Solvent/Anti-Solvent):
-
Dissolve the this compound alkaloid in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent.
-
The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or a pipette. Wash the crystals with a small amount of the anti-solvent to remove any residual mother liquor and then allow them to dry.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
-
Cryo-system for low-temperature data collection (typically 100 K).
Procedure:
-
Crystal Mounting:
-
Select a high-quality single crystal under a microscope.
-
Mount the crystal on a cryo-loop using a small amount of cryo-protectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of the diffractometer. This minimizes thermal motion of the atoms and reduces radiation damage.
-
-
Unit Cell Determination:
-
Collect a few initial diffraction images (frames) at different crystal orientations.
-
The diffractometer software will automatically index these reflections to determine the crystal system, lattice parameters, and Bravais lattice.
-
-
Data Collection Strategy:
-
Based on the determined unit cell and space group symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected.
-
The strategy will define the scan ranges (e.g., omega and phi scans), exposure time per frame, and the total number of frames to be collected.
-
-
Data Collection:
-
Execute the data collection strategy. The diffractometer will rotate the crystal through a series of angles, collecting diffraction data at each step.
-
-
Data Processing:
-
After data collection is complete, the raw diffraction images are processed. This involves:
-
Integration: Determining the intensity of each diffraction spot.
-
Scaling and Merging: Scaling the intensities from different frames and merging symmetry-equivalent reflections.
-
Absorption Correction: Applying a correction for the absorption of X-rays by the crystal.
-
-
Protocol 3: Structure Solution, Refinement, and Absolute Configuration Determination
Software:
-
Structure solution and refinement software package such as SHELX (SHELXT, SHELXL) or Olex2.[4]
Procedure:
-
Structure Solution:
-
The processed reflection data (an .hkl file) is used to solve the crystal structure.
-
For small molecules like this compound alkaloids, direct methods or dual-space methods (as implemented in SHELXT) are typically used to obtain an initial structural model. This provides the initial positions of the non-hydrogen atoms.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using a least-squares minimization procedure (e.g., with SHELXL).
-
The refinement process optimizes the atomic coordinates, and atomic displacement parameters (describing the thermal motion of the atoms).
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
Absolute Configuration Determination:
-
For non-centrosymmetric space groups, the absolute configuration is determined by refining the Flack parameter.
-
The Flack parameter, x, is refined using the equation: I(hkl) = (1-x)|F(hkl)|² + x|F(-h-k-l)|², where I is the observed intensity and F is the calculated structure factor.
-
A value of x close to 0 with a small standard uncertainty (e.g., < 0.1) indicates that the assigned absolute configuration is correct. A value close to 1 suggests that the inverted structure is correct. A value around 0.5 may indicate a racemic twin.
-
-
Structure Validation:
-
The final refined structure should be validated using tools like checkCIF to ensure that the model is chemically reasonable and that there are no significant errors in the crystallographic data or refinement.
-
Logical Relationship for Absolute Configuration Determination
The determination of the absolute configuration relies on the subtle differences in diffraction intensities of Friedel pairs, which is quantified by the Flack parameter.
References
Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of Akuammiline
For Researchers, Scientists, and Drug Development Professionals
Introduction to Akuammiline and Blood-Brain Barrier Permeability
This compound is an indole alkaloid derived from the seeds of the Picralima nitida tree. Like other alkaloids from this plant, it has garnered interest for its potential pharmacological activities, which may involve the central nervous system (CNS). For any compound to exert a therapeutic effect on the brain, it must first cross the highly selective and protective blood-brain barrier (BBB). The BBB is a complex interface between the blood and the brain tissue that tightly regulates the passage of substances, protecting the CNS from toxins and pathogens while allowing the transport of essential nutrients.
The ability of a drug candidate like this compound to permeate the BBB is a critical determinant of its potential as a CNS-active therapeutic. Therefore, a thorough assessment of its BBB permeability is a crucial step in the drug discovery and development process. This document provides a detailed overview of the methodologies that can be employed to evaluate the BBB permeability of this compound, including in silico, in vitro, and in vivo approaches.
In Silico Prediction of Blood-Brain Barrier Permeability
In the early stages of drug discovery, in silico models offer a rapid and cost-effective way to predict the BBB permeability of a compound based on its physicochemical properties.[1][2][3] These models use computational algorithms to correlate molecular descriptors with experimentally determined BBB permeability data (logBB, the logarithm of the brain-to-plasma concentration ratio).
Key physicochemical properties that influence BBB permeability include:
-
Molecular Weight (MW): Generally, molecules with a lower molecular weight (< 400-500 Da) are more likely to cross the BBB.
-
Lipophilicity (logP): A moderate octanol-water partition coefficient (logP between 1 and 3) is often optimal for BBB penetration.
-
Topological Polar Surface Area (TPSA): A lower TPSA (< 60-90 Ų) is generally associated with better BBB permeability.
-
Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors is favorable.
Table 1: Physicochemical Properties of this compound and a Comparison with Known CNS-Active Alkaloids
| Compound | Molecular Weight (Da) | logP (calculated) | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted BBB Permeability |
| This compound | 368.45 | ~3.5 | 49.9 | 1 | 4 | Likely to cross |
| Morphine | 285.34 | 0.9 | 53.4 | 2 | 4 | Crosses BBB |
| Caffeine | 194.19 | -0.1 | 61.4 | 0 | 4 | Readily crosses BBB |
| Piperine | 285.34 | 2.8 | 46.2 | 0 | 3 | High permeability |
Note: The predicted BBB permeability is an estimation based on physicochemical properties and should be confirmed with experimental data.
In Vitro Methods for Assessing BBB Permeability
In vitro models provide a more direct measure of a compound's ability to cross a biological barrier and are essential for validating in silico predictions.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method that evaluates the passive diffusion of a compound across an artificial lipid membrane mimicking the BBB.[4] It is a valuable tool for screening compounds in the early stages of drug discovery.
-
Preparation of the Artificial Membrane: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form the artificial membrane.
-
Preparation of Donor and Acceptor Solutions:
-
Donor Solution: this compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.
-
Acceptor Solution: The same buffer solution is used in the acceptor plate.
-
-
Assay Procedure:
-
The donor plate containing the this compound solution is placed on top of the acceptor plate, with the artificial membrane separating the two.
-
The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_D(0) = Initial concentration in the donor well
-
Table 2: Interpretation of PAMPA-BBB Results
| Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| > 6.0 | High |
| 4.0 - 6.0 | Medium |
| 2.0 - 4.0 | Low |
| < 2.0 | Very Low / Impermeable |
Note: These are general guidelines, and the classification may vary depending on the specific assay conditions.
Cell-Based Assays
Cell-based assays utilize monolayers of endothelial cells to create an in vitro model of the BBB. These models can provide information on both passive diffusion and active transport mechanisms.
Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump, are a commonly used model to assess BBB penetration and identify P-gp substrates.
-
Cell Culture: MDCK-MDR1 cells are seeded on permeable filter supports (e.g., Transwell inserts) and cultured until a confluent monolayer is formed. The integrity of the monolayer is verified by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral):
-
The cell culture medium in the apical (upper) chamber is replaced with a transport buffer containing a known concentration of this compound.
-
The basolateral (lower) chamber contains a fresh transport buffer.
-
Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Assay (Basolateral to Apical):
-
The cell culture medium in the basolateral chamber is replaced with a transport buffer containing this compound.
-
The apical chamber contains a fresh transport buffer.
-
Samples are taken from the apical chamber at the same time points.
-
-
Quantification: The concentration of this compound in the collected samples is determined by HPLC or LC-MS.
-
Calculation of Apparent Permeability (Papp):
Where:
-
dQ/dt = The rate of permeation of the compound across the cell monolayer
-
A = The surface area of the filter membrane
-
C_0 = The initial concentration of the compound in the donor chamber
-
-
Calculation of Efflux Ratio:
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
Table 3: Interpretation of Cell-Based Assay Results
| Papp (A to B) (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| > 20 | High |
| 10 - 20 | Medium |
| < 10 | Low |
Note: These values are indicative and can vary between different cell lines and experimental conditions.
In Vivo Methods for Assessing BBB Permeability
In vivo studies in animal models provide the most physiologically relevant data on BBB permeability.
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the precise control of the concentration of the compound delivered to the brain, providing a direct measure of its transport across the BBB without the influence of peripheral metabolism.[5]
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated. The external carotid artery is ligated to direct the perfusate to the brain.
-
Perfusion: The brain is perfused with a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose) for a short duration (e.g., 30-300 seconds).
-
Brain Tissue Collection: Following perfusion, the animal is euthanized, and the brain is removed and dissected.
-
Sample Analysis: The concentration of this compound and the vascular marker in the brain tissue and perfusate is determined.
-
Calculation of Brain Uptake: The brain uptake clearance (K_in) is calculated, which represents the rate of transport into the brain.
Visualizing Experimental Workflows
In Silico Prediction Workflow
Caption: Workflow for in silico prediction of BBB permeability.
PAMPA-BBB Experimental Workflow
Caption: Experimental workflow for the PAMPA-BBB assay.
In Situ Brain Perfusion Workflow
Caption: Workflow for the in situ brain perfusion experiment.
Conclusion
The assessment of blood-brain barrier permeability is a critical step in the development of this compound as a potential CNS therapeutic agent. A tiered approach, starting with in silico predictions, followed by in vitro assays such as PAMPA-BBB and cell-based models, and culminating in in vivo studies like in situ brain perfusion, will provide a comprehensive understanding of its ability to reach its target in the brain. The protocols and information provided in this document serve as a guide for researchers to design and execute these crucial experiments.
References
- 1. The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From the Cover: In Vitro and In Vivo Blood-Brain Barrier Penetration Studies with the Novel Cyanide Antidote Candidate Dimethyl Trisulfide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of Akuammiline and its Metabolites in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akuammiline, an indole alkaloid found in the seeds of Picralima nitida, has garnered interest for its potential pharmacological activities. Understanding its pharmacokinetic profile, including the behavior of its metabolites, is crucial for any therapeutic development. These application notes provide a framework for conducting pharmacokinetic studies of this compound in animal models, based on available data and established methodologies.
A key study has investigated the in vitro and in vivo pharmacokinetics of several alkaloids from Picralima nitida, including this compound, in male Sprague-Dawley rats.[1] While this study provides valuable insights, it is important to note a significant finding: following oral administration of a ground seed suspension, only the alkaloid akuammine demonstrated significant systemic exposure, which was characterized by low oral bioavailability.[1] This suggests that this compound may have very low systemic exposure under these conditions.
The following sections detail experimental protocols for in vitro metabolism and in vivo pharmacokinetic studies, alongside data presentation formats and visualizations to guide future research in elucidating the complete pharmacokinetic profile of this compound and its potential metabolites.
Data Presentation
Quantitative pharmacokinetic data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
| Compound | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | 30.3[1] | Data not available |
| Positive Control | Insert Data | Insert Data |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Hypothetical Data)
Note: To date, specific in vivo pharmacokinetic parameters for this compound have not been reported in the cited literature. This table serves as a template for data presentation.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | Insert Data | Insert Data |
| Cmax (ng/mL) | Insert Data | Insert Data |
| Tmax (h) | Insert Data | Insert Data |
| AUC0-t (ng·h/mL) | Insert Data | Insert Data |
| AUC0-∞ (ng·h/mL) | Insert Data | Insert Data |
| Half-life (t½) (h) | Insert Data | Insert Data |
| Clearance (CL) (L/h/kg) | Insert Data | - |
| Volume of Distribution (Vd) (L/kg) | Insert Data | - |
| Bioavailability (F) (%) | - | Insert Data |
Table 3: Pharmacokinetic Parameters of this compound Metabolites (Hypothetical Data)
Note: The metabolites of this compound have not been characterized in the cited literature. This table is a template for presenting data once metabolites are identified and quantified.
| Metabolite | Parent Compound | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Half-life (t½) (h) |
| Metabolite 1 | This compound | IV | Insert Data | Insert Data | Insert Data | Insert Data |
| Metabolite 1 | This compound | PO | Insert Data | Insert Data | Insert Data | Insert Data |
| Metabolite 2 | This compound | IV | Insert Data | Insert Data | Insert Data | Insert Data |
| Metabolite 2 | This compound | PO | Insert Data | Insert Data | Insert Data | Insert Data |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes
This protocol is designed to determine the metabolic stability of this compound using rat liver microsomes, a common preliminary step in pharmacokinetic characterization.
1. Materials and Reagents:
-
This compound
-
Pooled male Sprague-Dawley rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Positive control compound with known metabolic stability (e.g., testosterone, verapamil)
-
Incubator capable of maintaining 37°C
-
Centrifuge
-
UPLC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).
-
In a microcentrifuge tube, pre-warm the rat liver microsomes and phosphate buffer at 37°C for 5-10 minutes.
-
Add this compound to the microsome-buffer mixture to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Include a negative control (without NADPH) and a positive control in the experimental run.
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the concentration of this compound remaining at each time point using a validated UPLC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Total Synthesis of the Akuammiline Core Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing the Akuammiline core structure.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in synthesizing the this compound core structure?
A1: The primary challenges in the total synthesis of the this compound core lie in the construction of its complex, cage-like polycyclic framework, the stereoselective formation of multiple contiguous stereocenters, including the C7 all-carbon quaternary center, and the execution of delicate late-stage transformations on a sterically hindered scaffold.[1][2][3]
Q2: Which key reactions are commonly employed and often problematic?
A2: Several key reactions are pivotal but can be challenging to optimize. These include:
-
Fischer Indolization: Used to construct the indole or indolenine core, its success is highly dependent on the substrate's steric and electronic properties.[1][4][5]
-
Construction of the Bridged [3.3.1]-azabicyclic Core: Often assembled via cycloadditions, radical cyclizations, or intramolecular Heck reactions, achieving the desired diastereoselectivity can be difficult.[4][6][7]
-
Late-Stage Functional Group Manipulations: Operations such as oxidation, reduction, and deprotection on the complex core require highly selective reagents and conditions to avoid unwanted side reactions.[6][8]
Q3: Are there any general strategies to improve the success rate of the key cyclization reactions?
A3: Yes, a common strategy is to introduce conformational constraints in the precursor to favor the desired cyclization pathway. For instance, forming a temporary lactone ring can reduce the flexibility of the substrate and improve the yield and stereoselectivity of subsequent reactions, such as the Fischer indolization.[4] Cascade reactions, which form multiple bonds in a single operation, can also be highly effective in rapidly building the core structure.[9]
Troubleshooting Guides
Fischer Indolization for Indole Core Formation
Problem: Low or no yield of the desired indole/indolenine product.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Substrate too flexible | Introduce a temporary ring system (e.g., a lactone) to reduce conformational flexibility. | A more rigid substrate can pre-organize the molecule for the desired[6][6]-sigmatropic rearrangement, disfavoring side reactions.[4] |
| N-N bond cleavage side reaction | Use a milder Brønsted acid (e.g., TFA) or a Lewis acid catalyst. Avoid strongly electron-donating groups on the carbonyl component if possible. | Strong acids and electron-donating groups can stabilize the iminyl carbocation, promoting undesired N-N bond cleavage over the productive rearrangement pathway. |
| Steric hindrance | If using a substituted phenylhydrazine, consider alternative synthetic routes that introduce substitution at a later stage. | Steric bulk, particularly at the ortho position of the phenylhydrazine, can hinder the cyclization. |
| Formation of stable hydrate | For indolenine products, careful purification and 2D NMR analysis may be necessary to distinguish from the hydrate. Lyophilization can sometimes help in removing water.[1] | The indolenine product can exist in equilibrium with its hydrate, complicating characterization.[1] |
Experimental Protocol: Optimized Fischer Indolization in the Synthesis of Picrinine
In the total synthesis of picrinine, a TFA-promoted Fischer indolization of a complex tricyclic carbonate with phenylhydrazine was employed. The rigidity of the carbonate substrate was crucial for the success of this transformation, leading to the desired hexacyclic indolenine product with complete diastereoselectivity.[5][6]
-
Reagents: Tricyclic carbonate precursor, phenylhydrazine (9), trifluoroacetic acid (TFA).
-
Procedure: The tricyclic carbonate and phenylhydrazine are dissolved in a suitable solvent (e.g., dichloroethane) and treated with TFA. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the reaction is quenched and the product is purified by column chromatography.
Logical Flow for Troubleshooting Fischer Indolization
Caption: Troubleshooting workflow for the Fischer indolization reaction.
Late-Stage Nosyl Deprotection
Problem: Difficulty in removing the nosyl (o-nitrobenzenesulfonyl) protecting group from a nitrogen atom in a complex, late-stage intermediate.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Steric hindrance around the nitrogen | Use a solid-supported thiol resin. | The solid support can provide a localized high concentration of the deprotecting agent, overcoming steric hindrance. It also simplifies purification.[10] |
| Decomposition of the substrate under harsh basic conditions | Use a milder base such as Cs2CO3 in combination with the thiol reagent. | Cesium carbonate is often effective in generating the active thiolate nucleophile without causing degradation of sensitive functional groups. |
| Incomplete reaction | Increase the equivalents of the thiol reagent and/or the reaction time. Gentle heating can also be beneficial if the substrate is stable. | Ensuring an adequate excess of the deprotecting agent can drive the reaction to completion. |
Experimental Protocol: Nosyl Deprotection using a Solid-Supported Thiol Resin
In the total synthesis of picrinine, removal of a nosyl group from a late-stage intermediate proved challenging. The use of a solid-supported thiol resin with Cs2CO3 in THF successfully afforded the deprotected product, which then underwent a desired proximity-driven cyclization.[10]
-
Reagents: Nosyl-protected amine, solid-supported thiophenol resin, Cs2CO3, THF.
-
Procedure: The nosyl-protected substrate is dissolved in THF. Cs2CO3 and the solid-supported thiophenol resin are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resin is then removed by filtration, and the product is isolated from the filtrate.
Workflow for Nosyl Deprotection
Caption: Experimental workflow for nosyl deprotection.
Quantitative Data Summary
Table 1: Comparison of Key Reaction Yields in this compound Syntheses
| Reaction | Substrate | Product | Yield (%) | Reference |
| Organocatalytic Diels-Alder/Iminium Cyclization Cascade | 5-methoxy-N'-Boc tryptamine derivative | Tetracyclic vincorine core | 70 | MacMillan (Vincorine)[9] |
| Fischer Indolization | Tricyclic carbonate | Hexacyclic indolenine | Not explicitly stated but successful | Garg (Picrinine)[6] |
| Nosyl Deprotection and Cyclization | Nosylated pentacycle | Picrinine | Not explicitly stated but successful | Garg (Picrinine) |
| Intramolecular Heck Reaction | Vinyl iodide precursor | Bridged [3.3.1]-azabicycle | Not explicitly stated but successful | Zhu (Strictamine) |
Note: While many publications describe the success of these reactions, they do not always provide comparative yields for failed attempts, making a comprehensive quantitative troubleshooting table challenging to construct from the available literature. The yields presented are for the optimized and successful reaction conditions reported in the respective total syntheses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formal total synthesis of (±)-strictamine – the [2,3]-Stevens rearrangement for construction of octahydro-2 H -2,8-methanoquinolizines - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06125G [pubs.rsc.org]
- 3. Total Synthesis of (±)-Strictamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Aspidophylline A by Garg [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of the this compound Alkaloid Picrinine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of the this compound alkaloid picrinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Late-stage C-H functionalization of complex alkaloids & drug molecules via intermolecular rhodium-carbenoid insertion - OAK Open Access Archive [oak.novartis.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Optimizing Akuammiline Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Akuammiline from its primary natural sources, Picralima nitida and Voacanga africana.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: The main plant sources for this compound are the seeds of Picralima nitida (commonly known as Akuamma) and the seeds and bark of Voacanga africana.[1][2] Both species belong to the Apocynaceae family and are known to produce a variety of indole alkaloids, including this compound.
Q2: What are the general methods for extracting this compound?
A2: The most common methods for extracting this compound and other indole alkaloids involve solvent extraction. These can be broadly categorized as:
-
Maceration: Soaking the plant material in a solvent over a period.
-
Soxhlet Extraction: Continuous extraction with a refluxing solvent.
-
Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to enhance solvent penetration and extraction efficiency.[3][4]
-
Acid-Base Extraction: This method leverages the basic nature of alkaloids to separate them from other plant constituents. The plant material is first extracted with an acidic solution to form alkaloid salts, which are water-soluble. The aqueous extract is then basified to precipitate the free alkaloids, which can then be extracted with an organic solvent.[5][6]
-
Advanced Chromatographic Techniques: Methods like pH-zone-refining countercurrent chromatography (pHZR-CCC) have been successfully employed for the isolation and purification of this compound from crude extracts.[1][7]
Q3: How can I quantify the yield of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of this compound.[8][9][10] A validated HPLC-UV method allows for the separation and quantification of this compound from other alkaloids in the extract. Key steps include developing a suitable mobile phase, selecting an appropriate column (typically a C18 reverse-phase column), and using a validated standard for calibration.[8][9][10]
Q4: What is the biosynthetic origin of this compound?
A4: this compound is a monoterpenoid indole alkaloid. Its biosynthesis begins with the condensation of tryptamine and secologanin to form strictosidine. Through a series of enzymatic reactions, strictosidine is converted to geissoschizine, a key intermediate that undergoes further cyclizations to form the characteristic cage-like structure of this compound.[11]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The polarity of the extraction solvent is critical. For indole alkaloids, a mixture of polar and non-polar solvents often yields the best results. For example, a methanol-water mixture has been shown to be effective for extracting polar phytochemicals.[12][13] Experiment with different solvent systems, such as methanol, ethanol, dichloromethane, or mixtures thereof, to find the optimal one for your specific plant material.[5] |
| Suboptimal pH | The pH of the extraction medium significantly impacts the solubility and stability of alkaloids. For acid-base extractions, ensure the initial acidic extraction is at a pH low enough to fully protonate the alkaloids (typically pH 2-3). During basification, raise the pH sufficiently (typically pH 9-10) to ensure complete precipitation of the free base. |
| Insufficient Extraction Time or Temperature | Extraction time and temperature can influence yield. For maceration, ensure sufficient time for the solvent to penetrate the plant material. For methods like Soxhlet or UAE, optimizing the duration and temperature can enhance extraction efficiency.[14][15] However, be cautious of excessive heat, which can degrade the alkaloids. |
| Poor Quality Plant Material | The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material. Ensure you are using high-quality, properly dried, and powdered plant material. |
Issue 2: Co-elution of this compound with Other Alkaloids
| Possible Cause | Troubleshooting Step |
| Similar Polarities of Alkaloids | Picralima nitida and Voacanga africana contain several structurally similar alkaloids that can co-elute during chromatography.[1] To address this, modify the chromatographic conditions. For HPLC, try changing the mobile phase composition, gradient, or the type of stationary phase.[16] For column chromatography, a fine-tuning of the solvent system is necessary. |
| Column Overload | Overloading the chromatography column can lead to poor separation and peak broadening. Reduce the amount of crude extract loaded onto the column. |
| Use of Advanced Separation Techniques | For challenging separations, consider more advanced techniques like pH-zone-refining countercurrent chromatography (pHZR-CCC), which has been shown to be effective in separating complex mixtures of alkaloids from Picralima nitida.[1][7] |
Issue 3: Degradation of this compound During Extraction
| Possible Cause | Troubleshooting Step |
| Exposure to High Temperatures | This compound and other indole alkaloids can be sensitive to heat. Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. |
| Exposure to Light and Air | Some alkaloids are susceptible to degradation upon exposure to light and oxygen. Store extracts in amber-colored vials and consider performing extractions under an inert atmosphere (e.g., nitrogen) if degradation is a significant issue. |
| Inappropriate pH | Extreme pH values can lead to the degradation of certain alkaloids. While acid-base extraction is effective, avoid prolonged exposure to strong acids or bases. |
Data Presentation
Table 1: Comparison of Extraction Methods for Indole Alkaloids from Voacanga africana Root Bark
Note: This data is for voacangine, a related indole alkaloid from the same source, and can provide a general indication of the effectiveness of different methods.
| Extraction Method | Solvent | Yield of Voacangine (% of dry weight) | Reference |
| Acetone-Based Extraction | Acetone | ~0.8% | [17][18] |
| Ultrasound-Assisted Extraction | Acetone | 1.1 ± 0.2% | [17][18] |
Table 2: Yield of Alkaloids from Picralima nitida Seeds using pHZR-CCC
Note: This table shows the yield of various alkaloids from a 1.2 g sample of a dichloromethane fraction of the crude extract.
| Alkaloid | Yield (mg) | Reference |
| Pseudo-akuammigine | 130 | [1] |
| Akuammicine | 145 | [1] |
| This compound | 61 | [1] |
| Picraline | 90 | [1] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Alkaloids from Picralima nitida Seeds
This protocol is a general method for the extraction of alkaloids.
-
Pulverization: Grind the dried seeds of Picralima nitida into a fine powder.
-
Defatting (Optional but Recommended): Extract the powdered seeds with a non-polar solvent like n-hexane in a Soxhlet extractor for several hours to remove oils and fats. Air-dry the defatted material.
-
Acidic Extraction: Macerate the defatted powder in an acidic solution (e.g., 0.1 M HCl) for 24-48 hours with occasional stirring. This will convert the alkaloids into their water-soluble salt forms.
-
Filtration: Filter the mixture to separate the aqueous acidic extract from the solid plant residue.
-
Basification: Slowly add a base (e.g., concentrated NaOH solution) to the acidic extract with constant stirring until the pH reaches approximately 9-10. This will precipitate the alkaloids in their free base form.[5]
-
Solvent Extraction: Extract the alkaline solution multiple times with an immiscible organic solvent such as dichloromethane or chloroform.[5]
-
Concentration: Combine the organic layers and concentrate them to dryness under reduced pressure using a rotary evaporator to obtain the crude alkaloid fraction.[5]
Protocol 2: Isolation of this compound using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)
This protocol describes a more advanced purification technique.
-
Sample Preparation: Start with a crude alkaloid extract obtained from a preliminary solvent extraction (e.g., with dichloromethane).
-
Solvent System Selection: A suitable two-phase solvent system is critical. The choice of solvents will depend on the partition coefficients of the target alkaloids.
-
pHZR-CCC Operation:
-
The stationary phase is retained in the column.
-
The mobile phase, containing the sample, is pumped through the column.
-
A pH gradient is employed to selectively elute the alkaloids based on their pKa values. For the separation of this compound and Picraline from a dichloromethane extract of P. nitida seeds, elution occurred between a high pH of 3 to a low-mid pH of 4.[1]
-
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using a suitable analytical technique like HPLC or TLC to identify the fractions containing pure this compound.
-
Post-Purification: In some cases, co-elution may still occur. For example, this compound and Picraline have been reported to co-elute and require further separation by flash chromatography on silica gel.[1]
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102002042A - Method for extracting voacangine from Africa voacanga seeds - Google Patents [patents.google.com]
- 4. aktpublication.com [aktpublication.com]
- 5. US5290553A - Alkaloids of picralima nitida used for treatment of protozoal diseases - Google Patents [patents.google.com]
- 6. Extraction studies of Tabernanthe iboga and Voacanga africana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. aktpublication.com [aktpublication.com]
- 13. Comparative Evaluation of Different Extraction Techniques and Solvents for the Assay of Phytochemicals and Antioxidant Activity of Hashemi Rice Bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. openresearchafrica.org [openresearchafrica.org]
- 16. youtube.com [youtube.com]
- 17. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing In Vivo Studies of Akuammiline Through Improved Solubility and Stability
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Akuammiline and facing challenges with its solubility and stability for in vivo experiments. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its solubility and stability important for in vivo studies?
This compound is a monoterpenoid indole alkaloid with potential therapeutic properties.[1] For in vivo studies, it is crucial that this compound is in a soluble and stable form to ensure accurate dosing, consistent bioavailability, and reliable experimental outcomes. Poor solubility can lead to inaccurate and variable absorption, while instability can result in degradation of the compound before it reaches its target, compromising the integrity of the study.
Q2: What are the initial signs that my this compound formulation is not suitable for in vivo studies?
Common indicators of an unsuitable formulation include:
-
Precipitation: The compound falls out of solution, which can be observed as cloudiness, sediment, or crystals in the formulation.
-
Inconsistent Results: High variability in experimental data between subjects or different batches of the formulation.
-
Difficulty in Administration: A viscous or non-homogenous formulation can be difficult to administer accurately, especially in small volumes for animal studies.
-
Adverse Events in Animals: The vehicle or formulation itself may cause toxicity or irritation, leading to adverse reactions in the study animals.
Q3: What are the main strategies to improve the solubility of this compound?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:
-
Co-solvents: Using a mixture of water-miscible solvents to increase the drug's solubility.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule to form a more soluble inclusion complex.
-
Solid Dispersions: Dispersing this compound in a solid, water-soluble carrier to improve its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Creating a lipid-based formulation that forms a fine emulsion upon contact with aqueous fluids in the gut, enhancing solubilization.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale to increase its surface area and dissolution rate.
Q4: How can I assess the stability of my this compound formulation?
Stability-indicating methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, are essential for assessing the chemical stability of your formulation. These methods can separate the intact drug from its degradation products, allowing for quantification of the drug's concentration over time under various storage conditions (e.g., temperature, light, pH).
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During Formulation or Before Administration
| Potential Cause | Troubleshooting Step |
| Solvent capacity exceeded | Decrease the concentration of this compound in the formulation. |
| pH change | Buffer the formulation to a pH where this compound is most soluble. The pKa of the compound, if known, can guide this. |
| Temperature change | Prepare and store the formulation at a controlled temperature. Some compounds are less soluble at lower temperatures. |
| Incompatible excipients | Ensure all components of your formulation are compatible. Test the solubility of this compound in the presence of each excipient individually. |
| "Salting out" effect | If using buffers, be aware that high salt concentrations can decrease the solubility of some organic compounds. |
Issue 2: High Variability in In Vivo Data
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution | Ensure this compound is fully dissolved in the vehicle before administration. Use techniques like sonication or gentle heating if the compound is stable under these conditions. |
| Precipitation in the GI tract | For oral administration, the change in pH from the stomach to the intestine can cause precipitation. Consider using a formulation that protects the drug from pH changes, such as an enteric-coated solid dispersion or a robust SEDDS. |
| Inconsistent dosing | Use calibrated equipment for administration and ensure the formulation is homogenous to deliver a consistent dose. |
| Vehicle effects | The vehicle itself can influence absorption. For example, some co-solvents can alter gut motility. Always include a vehicle-only control group in your studies.[2] |
Issue 3: Adverse Events in Study Animals
| Potential Cause | Troubleshooting Step |
| Vehicle toxicity | Some organic solvents like DMSO can be toxic at higher concentrations. Reduce the concentration of potentially toxic excipients or select a more biocompatible vehicle.[3] |
| Irritation at the injection site | For parenteral administration, ensure the pH and osmolality of the formulation are close to physiological levels. |
| Cyclodextrin-induced nephrotoxicity | While generally safe, some cyclodextrins can cause kidney damage at high doses.[1][4] Use modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which have better safety profiles.[4] |
| Hypertonicity of the formulation | High concentrations of solutes can cause local irritation. Dilute the formulation if possible, or select excipients that contribute less to tonicity. |
Quantitative Data on Solubility Enhancement
The following tables provide representative data on the solubility enhancement that can be achieved with different formulation strategies for poorly soluble compounds. Note: This data is for illustrative purposes and the actual improvement for this compound may vary.
Table 1: Solubility Enhancement of a Model Poorly Soluble Compound with Cyclodextrins
| Cyclodextrin Type | Concentration (mM) | Solubility Enhancement Factor | Reference |
| β-Cyclodextrin (β-CD) | 10 | 4.5 | [5] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | 6.0 | [5] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 | ~500 (for Paclitaxel) | [6] |
Table 2: Dissolution Rate Improvement of a Model Poorly Soluble Drug with Solid Dispersions
| Carrier | Drug:Carrier Ratio | % Drug Released in 20 min | Reference |
| Polyethylene Glycol (PEG) 4000 | 1:9 | > 90% | [7] |
| Polyvinylpyrrolidone (PVP) K30 | 1:5 | > 85% | [8] |
| Eudragit E100 | 1:4 | ~100% | [9] |
Detailed Experimental Protocols
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is suitable for preparing a solid powder of the inclusion complex which can then be dissolved in an aqueous vehicle for administration.
Materials:
-
This compound
-
β-Cyclodextrin (or a modified version like HP-β-CD)
-
Mortar and pestle
-
Water
-
Ethanol (or another suitable solvent to dissolve this compound)
-
Vacuum oven
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Cyclodextrin Slurry: In a mortar, add the calculated amount of cyclodextrin and a small amount of water to form a thick paste.
-
This compound Solution: Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
Kneading: Slowly add the this compound solution to the cyclodextrin paste in the mortar. Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Formulation: The resulting powder can be dissolved in water or a suitable buffer for in vivo administration.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
This protocol creates a liquid formulation that can be administered orally.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafac™)
-
Surfactant (e.g., Tween 80, Kolliphor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400)
-
Glass vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components that provide the highest solubility.
-
Formulation Development:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant).
-
Mix the components thoroughly using a vortex mixer until a clear, homogenous liquid is formed. Gentle heating in a water bath may be used to aid mixing, provided the components are heat-stable.
-
-
Drug Loading:
-
Add the desired amount of this compound to the excipient mixture.
-
Vortex the mixture until the drug is completely dissolved. Sonication can be used to facilitate dissolution.
-
-
Self-Emulsification Assessment:
-
Add a small amount of the SEDDS formulation (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle stirring.
-
Observe the formation of a fine, milky emulsion. The speed of emulsification and the transparency of the resulting emulsion are indicators of a good formulation.
-
The droplet size of the emulsion can be measured using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
Visualizations
Caption: Workflow for the development and in vivo testing of an this compound formulation.
Caption: A logical diagram for troubleshooting common in vivo formulation issues.
References
- 1. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 2. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. japsonline.com [japsonline.com]
Technical Support Center: Troubleshooting Low Yields in Akuammiline Derivatization Reactions
Welcome to the technical support center for Akuammiline derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide answers to frequently asked questions related to the chemical modification of this complex alkaloid scaffold.
Frequently Asked Questions (FAQs)
Q1: My derivatization reaction on the this compound core is resulting in a low yield. What are the most common causes?
Low yields in this compound derivatization can stem from several factors, often related to the inherent complexity and reactivity of the polycyclic core. The most common culprits include:
-
Steric Hindrance: The three-dimensional, cage-like structure of this compound alkaloids can significantly hinder the approach of reagents to the desired reaction site.[1][2]
-
Substrate Instability: The this compound skeleton, particularly the indolenine moiety, can be sensitive to harsh reaction conditions, leading to degradation or undesired rearrangements.
-
Side Reactions: Competing reactions at other functional groups on the molecule can consume starting material and complicate purification.
-
Reagent Instability or Impurity: The quality and stability of the derivatizing agents and catalysts are crucial for reaction efficiency.
-
Suboptimal Reaction Conditions: Temperature, solvent, catalyst, and reaction time that are not optimized for the specific transformation can drastically reduce yields.
-
Difficult Purification: The polarity and structural similarity of the desired product to byproducts and starting material can lead to significant losses during isolation and purification.[3][4][5]
Q2: How can I minimize the formation of byproducts during my derivatization reaction?
Minimizing byproduct formation requires careful control over reaction conditions and a strategic approach to protecting reactive functional groups. Consider the following:
-
Protecting Groups: If your this compound starting material has multiple reactive sites (e.g., secondary amines, hydroxyl groups), consider using protecting groups to selectively block these sites before performing the desired derivatization.[6] The choice of protecting group is critical and should be orthogonal to the conditions of your derivatization and subsequent deprotection steps.
-
Reaction Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the rate of side reactions.
-
Choice of Reagents: Use highly selective reagents where possible. For instance, for C-H functionalization, modern catalytic methods can offer greater selectivity than classical stoichiometric reagents.[7][8]
-
Inert Atmosphere: For sensitive substrates and reagents, conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Q3: What are the best practices for purifying my this compound derivatives to maximize recovery?
Purification of complex alkaloids like this compound derivatives can be challenging. A multi-step approach is often necessary:
-
Initial Work-up: An initial acid-base extraction can be effective for separating the basic alkaloid product from neutral or acidic impurities.
-
Column Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying polar compounds like alkaloids.[3][4][5] Typical conditions involve a C18 column with a mobile phase of water/methanol or water/acetonitrile containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.[3] Gradient elution is often necessary to separate complex mixtures.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative Thin-Layer Chromatography (TLC) or preparative HPLC can be employed for final purification.[9][10]
-
Crystallization: If the final product is a solid, recrystallization can be a highly effective method for achieving high purity.
Q4: I am having trouble with a specific reaction type on my this compound substrate. Where can I find more information?
For issues with specific reaction types, it is helpful to consult literature on the total synthesis and late-stage functionalization of complex indole alkaloids. Key reactions in this compound chemistry include:
-
Fischer Indole Synthesis: For modifications involving the indole core, understanding the nuances of this reaction with complex substrates is crucial.[11]
-
Gold(I)-Catalyzed Cascade Cyclizations: These are often used to build the complex polycyclic framework and can be sensitive to catalyst loading and substrate purity.[1]
-
Cross-Coupling Reactions: For introducing new carbon-carbon or carbon-heteroatom bonds, palladium- or other transition-metal-catalyzed cross-coupling reactions are frequently employed.[12]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during this compound derivatization reactions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Reagent Inactivity | - Verify the quality and purity of your reagents. Use freshly opened or purified reagents if possible.- For catalytic reactions, ensure the catalyst is not poisoned or degraded. |
| Suboptimal Reaction Temperature | - If no reaction is observed, consider incrementally increasing the temperature.- If degradation is suspected, try running the reaction at a lower temperature for a longer duration. |
| Incorrect Solvent | - The polarity of the solvent can significantly impact reaction rates and solubility. Screen a range of solvents with different polarities. |
| Steric Hindrance | - Use smaller, less bulky derivatizing reagents if possible.- Consider a different synthetic route that functionalizes a more accessible position. |
| Incorrect pH | - For reactions involving acidic or basic intermediates, ensure the pH of the reaction medium is optimal. This may involve the use of buffers or non-nucleophilic bases. |
Problem 2: Formation of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Steps |
| Lack of Selectivity | - Employ protecting groups for other reactive functional groups on the this compound core.[6]- Use more selective reagents or catalysts. |
| Substrate Degradation | - Perform the reaction under milder conditions (lower temperature, shorter reaction time).- Conduct the reaction under an inert atmosphere to prevent oxidation. |
| Rearrangement of the this compound Core | - Avoid strongly acidic or basic conditions if your substrate is prone to rearrangement. |
| Epimerization | - If stereocenters are affected, consider using milder reaction conditions and purification methods to avoid epimerization. |
Data Presentation: Reaction Conditions for this compound Derivatization
The following table summarizes various derivatization reactions performed on this compound intermediates, with their corresponding yields. This data can serve as a baseline for optimizing your own reaction conditions.
| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Amine 15 | Acylation | RCOCl, Et3N, DCM, 0 °C to r.t. | Amide 16a-f | Not specified | [1] |
| Amine 15 | Sulfonylation | RSO2Cl, Et3N, DCM, 0 °C to r.t. | Sulfonamide 16a-f | Not specified | [1] |
| Azide 18 | Click Reaction | Terminal alkyne, CuSO4·5H2O, Sodium ascorbate, t-BuOH/H2O (1:1), 50 °C | Triazole 19a-c | 65-72 | [1][2] |
| Silyl ether 19a-c | Desilylation | TBAF, THF, 0 °C to r.t. | Alcohol intermediate | Not specified | [1][2] |
| Alcohol intermediate | Oxidation | DMP, DCM, r.t. | Enone 20a-c | 60-71 (over 2 steps) | [1][2] |
| Aminoalcohol 29 | Mesylation/Chlorination | MsCl, Et3N, DCM; then LiCl, DMF | Aminochloride 8 | 77 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Click Reaction to form Triazoles (19a-c)[1][2]
-
To a solution of azide 18 (1.0 equiv) in a 1:1 mixture of t-BuOH and H2O, add the respective terminal alkyne (1.2 equiv).
-
Add sodium ascorbate (0.2 equiv) and copper(II) sulfate pentahydrate (0.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at 50 °C and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired triazole.
Protocol 2: Two-Step Desilylation and Oxidation to form Enones (20a-c)[1][2]
-
Desilylation: To a solution of the silyl-protected triazole 19a-c (1.0 equiv) in THF at 0 °C, add tetra-n-butylammonium fluoride (TBAF) (1.2 equiv, 1.0 M in THF).
-
Stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude alcohol is used in the next step without further purification.
-
Oxidation: Dissolve the crude alcohol in dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP) (1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 and Na2S2O3.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final enone.
Visualizations
References
- 1. This compound alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Total Syntheses of this compound Alkaloids (+)-Strictamine, (−)-2(S)-Cathafoline, and (−)-Aspidophylline A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage and Administration for Akuammiline in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Akuammiline in preclinical studies. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to streamline your research and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a rodent model of analgesia or inflammation?
A1: Direct preclinical studies on this compound are limited. However, studies on structurally similar Akuamma alkaloids can provide a starting point. For instance, pseudo-akuammigine, another alkaloid from Picralima nitida, has been shown to have anti-inflammatory and analgesic effects in rats at oral doses of 1.0, 5.0, and 50 mg/kg.[1] A dose-response study starting from a low dose (e.g., 1 mg/kg) and escalating to higher doses (e.g., 50 mg/kg or higher, depending on tolerability) is recommended to determine the optimal dose for your specific model.
Q2: What is the most appropriate route of administration for this compound in preclinical studies?
A2: The choice of administration route depends on the objective of your study.
-
Oral (p.o.): Oral administration is often preferred for its convenience and clinical relevance.[2] However, the bioavailability of this compound after oral administration may be low, as is common for some alkaloids.[3]
-
Intravenous (i.v.): Intravenous administration ensures 100% bioavailability and provides a rapid onset of action, making it suitable for pharmacokinetic studies and acute efficacy models.
-
Intraperitoneal (i.p.): Intraperitoneal injection is a common route in rodent studies for systemic drug delivery, often providing higher bioavailability than the oral route.
-
Subcutaneous (s.c.): Subcutaneous injection allows for slower, more sustained absorption compared to i.v. or i.p. routes.
A pilot study comparing different routes of administration is advisable to determine the most effective route for your experimental paradigm.
Q3: How should I formulate this compound for in vivo administration, considering its likely poor solubility in water?
A3: this compound, as an indole alkaloid, is expected to have low aqueous solubility. A common approach for formulating poorly soluble compounds for in vivo studies is to use a vehicle suspension or solution. A typical vehicle for oral administration could be a 0.5% or 1% solution of carboxymethylcellulose (CMC) in water. For other routes, a solution in a vehicle such as a mixture of DMSO, Tween 80, and saline may be appropriate. The final concentration of organic solvents like DMSO should be kept to a minimum (ideally below 10%) to avoid vehicle-induced toxicity. Sonication may be required to achieve a uniform suspension. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q4: What is the likely mechanism of action for this compound?
A4: While the direct molecular targets of this compound are not definitively established, several related alkaloids from Picralima nitida exhibit activity at opioid receptors. For example, Akuammicine is an agonist of the kappa-opioid receptor (KOR).[3][4][5][6][7] Pseudo-akuammigine's analgesic effects are partially mediated by opioid receptors.[1] Therefore, it is plausible that this compound's pharmacological effects, particularly its potential analgesic properties, are mediated through the modulation of the opioid system, possibly via the KOR.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no observable effect in vivo | Inadequate Dose: The administered dose may be too low to elicit a biological response. | Perform a dose-escalation study to identify an effective dose range. |
| Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized. | Consider a different route of administration (e.g., i.p. or i.v. instead of oral). Analyze plasma concentrations of this compound to determine its pharmacokinetic profile. | |
| Compound Degradation: this compound may be unstable in the formulation or under certain storage conditions. | Prepare fresh formulations for each experiment. Store stock solutions at -20°C or -80°C and protect from light. | |
| Inconsistent results between experiments | Variability in Formulation: Inconsistent preparation of the drug suspension can lead to variable dosing. | Ensure the formulation protocol is standardized and followed precisely. Use sonication to create a uniform suspension and vortex before each administration. |
| Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. | |
| Adverse effects observed in animals (e.g., sedation, agitation) | High Dose: The dose may be approaching toxic levels. | Reduce the dose. Conduct a maximum tolerated dose (MTD) study to establish a safe dose range. |
| Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | Run a vehicle-only control group to assess the effects of the vehicle. If the vehicle is toxic, explore alternative formulations with lower concentrations of organic solvents. | |
| Off-Target Effects: this compound may have effects on other receptors or cellular processes. | Conduct observational studies (e.g., a functional observational battery) to characterize the full range of behavioral and physiological effects. |
Experimental Protocols
In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from a study on pseudo-akuammigine and can be used as a starting point for evaluating the anti-inflammatory effects of this compound.[1]
1. Animals:
-
Male Sprague-Dawley rats (150-200 g).
-
House animals in standard conditions with free access to food and water.
-
Acclimatize animals to the experimental environment for at least 3 days prior to the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg, p.o.)
-
Pletysmometer
3. Experimental Procedure:
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 1, 5, 50 mg/kg, p.o.)
-
Positive Control (Indomethacin)
-
-
Dosing: Administer this compound, vehicle, or Indomethacin by oral gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Akuamma Alkaloids in Rats
| Alkaloid | Half-life (min) in Rat Liver Microsomes | Oral Bioavailability |
| Akuammine | 13.5 | Low |
| This compound | 30.3 | Not reported |
Data from a study on the comprehensive pharmacokinetics of Akuamma alkaloids.[3]
Table 2: In Vivo Oral Dosing of Pseudo-akuammigine in a Rat Model of Inflammation
| Dose (mg/kg, p.o.) | Effect on Carrageenan-Induced Paw Edema |
| 1.0 | Dose-dependent inhibition |
| 5.0 | Significant reduction in established swelling |
| 50 | Dose-dependent inhibition |
Data from a study on the anti-inflammatory and analgesic actions of pseudo-akuammigine.[1]
Visualizations
Proposed Signaling Pathway for this compound
Based on the activity of related alkaloids, this compound is hypothesized to act as a Kappa-Opioid Receptor (KOR) agonist. The diagram below illustrates the canonical G-protein signaling pathway activated by KOR agonists.
References
- 1. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]
- 6. Investigating the structure-activity relationships of akuammicine – An alkaloid from Picralima nitida - American Chemical Society [acs.digitellinc.com]
- 7. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of purification protocols to remove impurities from Akuammiline samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Akuammiline.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that may be encountered during the purification of this compound from natural extracts, particularly from Picralima nitida seeds.
Issue 1: Co-elution of this compound with Structurally Similar Alkaloids
Q: My this compound sample is consistently contaminated with other alkaloids, especially picraline, even after pH-zone-refining countercurrent chromatography (pHZR-CCC). How can I resolve this co-elution?
A: Co-elution of this compound and picraline is a known challenge due to their similar polarities and partition coefficients.[1] To address this, a two-step purification strategy is recommended:
-
Primary Separation with pHZR-CCC: This technique is effective for the initial separation of the major alkaloids from the crude extract.[2][3]
-
Secondary Polishing Step with Flash Chromatography: The fractions containing the this compound-picraline mixture should be subjected to silica gel flash chromatography. While the exact solvent system from the primary literature is not specified, a good starting point for separating these polar compounds would be a gradient elution with a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent such as ethyl acetate or methanol.[4][5] For stubborn separations of nitrogen-containing compounds, adding a small amount of a basic modifier like triethylamine (around 0.1%) to the mobile phase can improve peak shape and resolution.
Issue 2: Poor Resolution and Peak Tailing in HPLC Analysis
Q: I am observing poor peak shapes, specifically tailing, and inadequate separation of this compound from other components during my HPLC analysis. What are the likely causes and how can I fix them?
A: Peak tailing and poor resolution in reversed-phase HPLC of alkaloids are often caused by interactions with residual silanols on the silica-based stationary phase or inappropriate mobile phase conditions. Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is critical for controlling the ionization state of alkaloids. Ensure the pH is controlled with a suitable buffer (e.g., phosphate or acetate buffer) to maintain consistent ionization and improve peak shape.[6]
-
Use of Additives: Adding a small concentration of an amine modifier, such as triethylamine or diethylamine, to the mobile phase can mask the acidic silanol groups on the stationary phase, reducing peak tailing.[7][8]
-
Solvent Selection: The choice and ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer will significantly impact retention and selectivity. Methodical optimization of the solvent gradient is necessary to achieve optimal separation.[8][9]
-
Column Choice: Not all C18 columns are the same. Consider using a column with end-capping to minimize silanol interactions or a different stationary phase chemistry altogether if mobile phase optimization is insufficient.
Issue 3: Low Yield or Precipitation During Crystallization
Q: I am attempting to crystallize my purified this compound sample, but I am getting very low yields, or the compound is precipitating as an amorphous solid. How can I optimize the crystallization process?
A: Successful crystallization depends on achieving a state of supersaturation under controlled conditions that favor slow crystal nucleation and growth over rapid precipitation.[10]
-
Solvent System Selection: The choice of solvent is crucial. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. For indole alkaloids, solvent systems such as methanol/water mixtures have been used successfully.[2] Experiment with different solvent and anti-solvent combinations and ratios.
-
Control of Supersaturation: Avoid overly rapid cooling or excessively fast addition of an anti-solvent, as this will lead to precipitation rather than crystallization. A slow, controlled change in conditions is key.
-
Temperature Optimization: Systematically vary the crystallization temperature. Some compounds crystallize best at room temperature, while others require refrigeration or even sub-zero temperatures.
-
Purity of the Sample: Ensure your this compound sample is of high purity before attempting crystallization. Impurities can inhibit crystal growth or lead to the formation of an oil or amorphous precipitate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples isolated from Picralima nitida?
A1: The most common impurities are other indole alkaloids naturally present in the seeds of Picralima nitida. These include akuammine, akuammidine, pseudo-akuammigine, akuammicine, and picraline.[11]
Q2: What analytical techniques are best suited for assessing the purity of this compound samples?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying the purity of the main component and detecting impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and provides molecular weight information, which is invaluable for identifying known and unknown impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities, especially if authentic standards are unavailable.[14][15]
Q3: Can this compound degrade during the purification process?
A3: Indole alkaloids can be susceptible to degradation under certain conditions. Exposure to strong acids or bases, high temperatures, or prolonged exposure to light can potentially lead to the formation of degradation products. It is advisable to handle purified this compound in a protected environment and store it under appropriate conditions (e.g., cool, dark, and under an inert atmosphere).
Q4: What are some common artifacts to be aware of in the NMR spectra of indole alkaloids?
A4: Common artifacts in NMR spectra can include residual solvent peaks, water signals, and "quadrature images" which are artifact peaks appearing equidistant from the center of the spectrum.[16] In the context of indole alkaloids, it is also important to be aware of potential artifacts that can arise from reactions with solvents used during extraction and purification, such as the formation of adducts with acetone in the presence of ammonia.[17]
Experimental Protocols
Protocol 1: pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) for the Initial Purification of this compound
This protocol is adapted from established methods for the separation of alkaloids from Picralima nitida.[1][2][3]
-
Solvent System Preparation:
-
Prepare a biphasic solvent system of either ethyl acetate/water (1:1, v/v) or tert-butyl methyl ether/acetonitrile/water (2:2:3, v/v/v).
-
Equilibrate the chosen solvent system in a separatory funnel and separate the two phases.
-
Add triethylamine (TEA) to the organic (upper) phase to a final concentration of 10 mM. This will serve as the stationary phase.
-
Add hydrochloric acid (HCl) to the aqueous (lower) phase. The concentration should be slightly lower than the TEA in the stationary phase (e.g., 8 mM HCl). This will be the mobile phase.
-
-
Sample Preparation:
-
Dissolve the crude alkaloid extract in a minimal volume of the stationary phase, with the addition of a small amount of the mobile phase to aid solubility.
-
-
Chromatographic Separation:
-
Perform the separation on a pH-zone-refining countercurrent chromatograph.
-
Pump the stationary phase through the column at a flow rate of approximately 10 mL/min.
-
Inject the sample.
-
Elute with the mobile phase in the appropriate mode (e.g., ascending or descending, depending on the instrument and solvent system).
-
Monitor the elution profile using a UV detector at wavelengths such as 254 nm and 284 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 7.5 mL).
-
Measure the pH of each fraction.
-
Analyze the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Protocol 2: Silica Gel Flash Chromatography for the Separation of this compound and Picraline
-
Column Packing:
-
Select a silica gel column of appropriate size for the amount of sample to be purified.
-
Pack the column with silica gel 60 (230-400 mesh) as a slurry in the initial mobile phase.[18]
-
-
Sample Loading:
-
Dissolve the this compound/picraline mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% dichloromethane or a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). A gradient of 0-10% methanol in dichloromethane is a common strategy for polar compounds.[4]
-
For basic compounds like alkaloids, adding 0.1% triethylamine to the mobile phase can improve separation.[18]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation by TLC or HPLC to isolate the pure this compound.
-
Quantitative Data Summary
Table 1: pH-Zone-Refining Countercurrent Chromatography Parameters
| Parameter | Value | Reference |
| Solvent System 1 | Ethyl acetate/water (1:1, v/v) | [1] |
| Solvent System 2 | tert-butyl methyl ether/acetonitrile/water (2:2:3, v/v/v) | [2][3] |
| Stationary Phase Additive | 10 mM Triethylamine (TEA) in the organic phase | [1] |
| Mobile Phase Additive | 8 mM Hydrochloric acid (HCl) in the aqueous phase | [1] |
| Flow Rate | 2.0 - 10 mL/min | [1][2] |
| Detection Wavelengths | 254 nm, 284 nm, 330 nm | [1] |
Table 2: Analytical HPLC Parameters for Indole Alkaloids (General Method)
| Parameter | Recommended Conditions | Reference |
| Column | C18 reversed-phase (e.g., Ultrasphere C18, 5 µm) | [7] |
| Mobile Phase | A: Aqueous buffer (e.g., 0.25% diethylamine) B: Organic modifier (e.g., methanol, acetonitrile) | [7] |
| Elution Mode | Gradient elution is often required for complex mixtures. | [12] |
| Flow Rate | 1 mL/min | [7] |
| Detection | UV at 264 nm | [7] |
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for HPLC separation of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. ijpdt.com [ijpdt.com]
- 6. asianjpr.com [asianjpr.com]
- 7. HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. longdom.org [longdom.org]
- 11. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereochemical insights into sarpagan and this compound alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 17. Hybrid Monoterpenoid Indole Alkaloids Obtained as Artifacts from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatography [chem.rochester.edu]
Technical Support Center: Enhancing the Resolution of Akuammiline Enantiomers in Chiral Chromatography
Welcome to the Technical Support Center dedicated to the chiral separation of Akuammiline enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on method development, troubleshooting common issues, and answering frequently asked questions related to the chiral chromatography of this important indole alkaloid.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?
A1: Polysaccharide-based CSPs are the most widely used and successful for the chiral separation of a broad range of indole alkaloids, including those structurally similar to this compound. Columns with cellulose or amylose derivatives, such as Chiralpak® AD or Chiralcel® OD series, are highly recommended as a starting point for method development. The chiral recognition mechanism of these CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
Q2: What are the typical mobile phases used for the chiral separation of this compound and related alkaloids?
A2: For normal-phase chromatography on polysaccharide-based CSPs, the mobile phase typically consists of a non-polar solvent such as hexane or heptane, mixed with an alcohol modifier like ethanol or isopropanol. The ratio of the non-polar solvent to the alcohol modifier is a critical parameter for optimizing resolution.
Q3: Why is it necessary to add acidic or basic additives to the mobile phase?
A3: this compound is a basic compound. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase is often crucial for achieving good peak shape and preventing peak tailing. These additives compete with the basic analyte for active sites on the stationary phase, thus reducing undesirable interactions that can lead to poor chromatography.
Q4: How does temperature affect the chiral resolution of this compound enantiomers?
A4: Temperature can have a significant impact on chiral separations. Generally, lower temperatures tend to improve resolution by enhancing the differences in interaction energies between the enantiomers and the CSP. However, this often comes at the cost of longer retention times and increased backpressure. It is advisable to start method development at ambient temperature (e.g., 25 °C) and then explore the effect of temperature (e.g., in the range of 10-40 °C) to optimize the separation.
Q5: Can I use reversed-phase chromatography for the chiral separation of this compound?
A5: While normal-phase chromatography is more common for polysaccharide-based CSPs, some immobilized versions of these columns are compatible with reversed-phase conditions. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol could be explored. However, method development in normal-phase is generally the recommended starting point for this class of compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chiral separation of this compound enantiomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature. | 1. Screen different polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives).2. Systematically vary the percentage of the alcohol modifier in the mobile phase.3. Evaluate the effect of different alcohol modifiers (e.g., ethanol vs. isopropanol).4. Optimize the column temperature; lower temperatures often improve resolution. |
| Peak Tailing | 1. Strong interaction of the basic analyte with residual silanol groups on the silica support.2. Inadequate concentration of the basic additive in the mobile phase. | 1. Add or increase the concentration of a basic modifier (e.g., DEA, TEA) to the mobile phase (start with 0.1%).2. Ensure the mobile phase is well-mixed and fresh. |
| Peak Splitting or Shoulders | 1. Column void or contamination at the column inlet.2. Sample solvent is incompatible with the mobile phase.3. Co-elution with an impurity. | 1. Flush the column with a strong solvent (if using an immobilized CSP) or reverse the column direction for a short flush.[1] If the problem persists, the column may need replacement.2. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.3. Inject a smaller sample volume to see if the peaks resolve into two distinct peaks. |
| High Backpressure | 1. Blockage of the column inlet frit.2. Particulate matter from the sample or mobile phase.3. Mobile phase viscosity is too high at lower temperatures. | 1. Reverse the column flow to try and dislodge any blockage.2. Filter all samples and mobile phases before use.3. If operating at low temperatures, consider using a mobile phase with lower viscosity or slightly increasing the temperature. |
| Loss of Resolution Over Time | 1. Column contamination.2. Degradation of the stationary phase due to aggressive mobile phase conditions. | 1. Implement a column cleaning procedure. For immobilized CSPs, a wider range of strong solvents can be used for regeneration.[1]2. Ensure the mobile phase pH and composition are within the manufacturer's recommendations for the specific column. |
Data Presentation: Impact of Mobile Phase Composition on Resolution
The following table summarizes typical effects of mobile phase modifications on the chiral separation of indole alkaloids on a polysaccharide-based CSP. These are representative data to guide optimization.
| Mobile Phase Composition (Hexane/Ethanol) | Additive (0.1% DEA) | Temperature (°C) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 90:10 | Yes | 25 | 8.5 | 10.2 | 1.8 |
| 80:20 | Yes | 25 | 6.1 | 7.0 | 1.5 |
| 90:10 | No | 25 | 9.8 (tailing) | 11.5 (tailing) | < 1.0 |
| 90:10 | Yes | 15 | 10.3 | 12.8 | 2.2 |
Experimental Protocols
Recommended Starting Method for this compound Enantiomer Resolution
This protocol provides a robust starting point for developing a chiral separation method for this compound enantiomers.
1. Chromatographic System:
-
HPLC system with a UV detector.
2. Chiral Column:
-
Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.
3. Mobile Phase:
-
n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
All solvents should be HPLC grade.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm (or the UV maximum of this compound)
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Integrate the peaks for both enantiomers to determine their respective retention times and peak areas.
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 is generally considered baseline separation.
Visualizations
Experimental Workflow for Chiral Method Development
Caption: A typical workflow for developing a chiral HPLC method.
Troubleshooting Logic for Poor Resolution
References
Mitigating degradation of Akuammiline during sample storage and preparation
Technical Support Center: Akuammiline Stability
This technical support center provides guidance on mitigating the degradation of this compound during sample storage and preparation. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, as a monoterpene indole alkaloid, is susceptible to degradation from several factors.[1][2] Key environmental and chemical factors include:
-
pH: Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]
-
Light: Exposure to UV or visible light can lead to photolytic degradation.[5][6]
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the indole moiety.[7][8]
-
Solvents: The choice of solvent can influence the stability of this compound. Protic solvents, in particular, may participate in degradation reactions.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage of solid (powder/crystalline) this compound, it is recommended to store it in a tightly sealed, light-resistant container (e.g., amber glass vial) at -20°C or below. To minimize degradation, the container should be flushed with an inert gas like argon or nitrogen to remove oxygen.
Q3: How should I prepare and store this compound stock solutions?
A3: It is advisable to prepare concentrated stock solutions in a suitable organic solvent such as DMSO or ethanol. These stock solutions should be stored in small, single-use aliquots in light-resistant containers at -80°C to minimize freeze-thaw cycles. The final concentration of the organic solvent in your experimental medium should typically be kept low (e.g., <0.1%) to avoid solvent-induced artifacts.
Q4: I see a change in the color of my this compound solution. What does this indicate?
A4: A change in the color of an this compound solution, such as turning yellow or brown, can be an indicator of degradation. This is often associated with oxidation or other chemical transformations of the indole ring. If you observe a color change, it is recommended to prepare a fresh solution.
Q5: How can I assess the stability of my this compound sample?
A5: The stability of an this compound sample can be assessed using a stability-indicating analytical method, most commonly a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or mass spectrometric detection.[9] This method should be able to separate the intact this compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and preparation of this compound samples.
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of this compound in stock solution or during the experiment. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light and store at -80°C. During experiments, minimize the time samples are kept at room temperature. |
| Appearance of Unexpected Peaks in Chromatogram | Sample degradation or contamination. | Analyze a freshly prepared standard of this compound to confirm its retention time. If new peaks are present in the sample, it is likely due to degradation. Review sample handling and storage procedures. Ensure the purity of solvents and reagents used. |
| Precipitation of this compound in Aqueous Solutions | Low aqueous solubility of this compound. | Ensure the stock solution is fully dissolved before adding it to the aqueous medium. Consider the use of a co-solvent, but validate its potential effects on your experiment. The final concentration of the organic solvent from the stock solution should be kept to a minimum. |
| Discoloration of Solid this compound or Solutions | Oxidation or photolytic degradation. | Store solid this compound and solutions under an inert atmosphere (nitrogen or argon) and protected from light. Use amber vials or wrap containers in aluminum foil. |
Experimental Protocols
Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[7][10][11]
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Subject the this compound solution to the following stress conditions. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples.
| Stress Condition | Reagent/Condition | Typical Duration |
| Acidic Hydrolysis | 0.1 M HCl | 2, 8, 24 hours at 60°C |
| Basic Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 2, 8, 24 hours at room temperature |
| Thermal Degradation | 80°C (in solution and as solid) | 24, 48, 72 hours |
| Photolytic Degradation | Exposed to UV light (e.g., 254 nm) and visible light | 24, 48, 72 hours |
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all formed degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
-
If possible, use techniques like LC-MS/MS to identify the structure of the major degradation products.[12]
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. Current progress in the chemistry and pharmacology of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemistry of the this compound Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. medcraveonline.com [medcraveonline.com]
- 8. The kinetics and mechanism of the oxidation of amines and alcohols at oxide-covered nickel, silver, copper, and cobalt electrodes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmasm.com [pharmasm.com]
- 12. Stereochemical insights into sarpagan and this compound alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Analgesic Potency of Akuammiline and Morphine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic properties of Akuammiline alkaloids and the classical opioid, morphine. This analysis is supported by experimental data from preclinical studies, detailing the methodologies employed and the underlying signaling pathways.
Executive Summary
Morphine, a potent opioid analgesic, has long been the gold standard for treating severe pain. However, its clinical utility is often limited by significant side effects, including respiratory depression, tolerance, and addiction. This compound alkaloids, derived from the seeds of Picralima nitida, have emerged as potential alternative analgesics. This guide synthesizes findings from various studies to compare the analgesic potency, efficacy, and mechanisms of action of this compound alkaloids, primarily pseudo-akuammigine, with morphine. The data presented herein are derived from established animal models of nociception.
Quantitative Comparison of Analgesic Potency
The analgesic potency of a compound is typically quantified by its ED50 value, the dose at which it produces a therapeutic effect in 50% of the population. The following table summarizes the ED50 values for pseudo-akuammigine and morphine from a key comparative study.
| Compound | Analgesic Assay | Animal Model | ED50 (µM) | Relative Potency to Morphine |
| Pseudo-akuammigine | Rat Tail-Flick Test | Wistar Rats | 10 | 3.5 times less potent |
| Morphine | Rat Tail-Flick Test | Wistar Rats | 2.9 | - |
Data sourced from a study investigating the anti-inflammatory and analgesic actions of pseudo-akuammigine.[1]
In another study using mouse models of thermal nociception, pseudo-akuammigine administered subcutaneously at 5 mg/kg showed minimal yet statistically significant antinociception in both the tail-flick and hot-plate assays. In the same study, morphine at 6 mg/kg served as a positive control and produced significant antinociception. While a direct ED50 comparison was not the focus of this particular study, the results suggest a lower analgesic efficacy of pseudo-akuammigine compared to morphine under these experimental conditions.
Mechanisms of Action and Signaling Pathways
Both morphine and this compound alkaloids exert their analgesic effects primarily through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). Morphine is a well-characterized agonist of the mu-opioid receptor (μOR). This compound alkaloids, including akuammidine, akuammine, and pseudo-akuammigine, have also been shown to have activity at opioid receptors, with varying degrees of affinity and selectivity. For instance, akuammidine displays a preference for μ-opioid binding sites, while akuammicine has a higher affinity for kappa-opioid receptors (κOR).[2] The analgesic action of pseudo-akuammigine has been shown to be antagonized by naloxone, a non-selective opioid receptor antagonist, confirming its interaction with the opioid system.[1]
Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of two primary intracellular signaling pathways: the G-protein pathway and the β-arrestin pathway.
-
G-protein Signaling Pathway: This pathway is predominantly associated with the desired analgesic effects of opioids. Activation of the Gαi/o subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This results in hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of pain signals.
-
β-arrestin Signaling Pathway: The recruitment of β-arrestin to the activated and phosphorylated μ-opioid receptor is primarily linked to the adverse effects of opioids, including respiratory depression, constipation, and the development of tolerance. β-arrestin binding leads to receptor desensitization and internalization, and it can also initiate its own signaling cascades, contributing to the undesirable side-effect profile of classical opioids like morphine.
The concept of "biased agonism" suggests that some ligands may preferentially activate one pathway over the other. An ideal analgesic would be a G-protein biased agonist, maximizing analgesia while minimizing β-arrestin-mediated side effects. While morphine is considered a relatively unbiased agonist, activating both pathways, the specific bias profile of this compound alkaloids is an active area of research.
Signaling Pathway Diagrams
Caption: G-protein signaling pathway of the μ-opioid receptor.
Caption: β-arrestin signaling pathway of the μ-opioid receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of analgesic potency.
Hot-Plate Test
The hot-plate test is a method used to evaluate the thermal pain threshold in animals.
Apparatus:
-
A hot plate with a precisely controlled temperature, typically set between 52-55°C.
-
A transparent cylinder to confine the animal to the heated surface.
-
A stopwatch.
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer the test compound (e.g., this compound alkaloid, morphine) or vehicle control at the desired dose and route of administration.
-
At a predetermined time after drug administration, place the animal on the hot plate.
-
Start the stopwatch immediately.
-
Observe the animal for nociceptive responses, such as licking of the hind paws, jumping, or vocalization.
-
Stop the stopwatch at the first sign of a nociceptive response. This time is recorded as the latency of response.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the plate, and the cut-off time is recorded as its latency.
-
The percentage of maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method to assess the thermal pain threshold.
Apparatus:
-
A tail-flick analgesiometer, which focuses a beam of high-intensity light on the animal's tail.
-
An animal restrainer.
-
A timer that automatically starts with the light beam and stops when the tail moves out of the beam's path.
Procedure:
-
Acclimatize the animals to the restrainer before the day of the experiment to minimize stress.
-
Administer the test compound or vehicle control.
-
At a specific time post-administration, place the animal in the restrainer with its tail positioned over the light source.
-
Activate the light source, which starts the timer.
-
The latency for the animal to flick its tail away from the heat source is automatically recorded.
-
A cut-off time is pre-set to avoid tissue damage.
-
The analgesic effect is determined by the increase in tail-flick latency compared to baseline or vehicle-treated animals.
Acetic Acid-Induced Writhing Test
This test is used to evaluate peripherally acting analgesics by inducing visceral pain.
Materials:
-
0.6-1% acetic acid solution.
-
Syringes and needles for administration.
-
Observation chambers.
-
A stopwatch.
Procedure:
-
Administer the test compound or vehicle control to the animals.
-
After a specific absorption period (e.g., 30-60 minutes), inject a standardized volume of acetic acid solution intraperitoneally.
-
Immediately place the animal in an individual observation chamber.
-
After a short latency period (e.g., 5 minutes), start counting the number of "writhes" over a defined period (e.g., 10-20 minutes). A writhe is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.
-
The analgesic activity is expressed as the percentage inhibition of writhing compared to the control group.
Experimental Workflow Diagram
Caption: General experimental workflow for analgesic drug screening.
Conclusion
The available preclinical data indicates that while this compound alkaloids, specifically pseudo-akuammigine, possess analgesic properties mediated through the opioid system, they are less potent than morphine in thermal nociception models. The exploration of this compound alkaloids as potential analgesics is warranted, particularly concerning their potential for a more favorable side-effect profile, which may be linked to biased agonism at opioid receptors. Further research is necessary to fully elucidate the structure-activity relationships, receptor binding kinetics, and in vivo efficacy and safety of a broader range of this compound alkaloids. This will be crucial in determining their therapeutic potential as viable alternatives to classical opioids like morphine for pain management.
References
Validating the Specificity of Akuammiline Binding to Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of Akuammiline, an indole alkaloid, to the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). The data presented herein is crucial for researchers investigating the therapeutic potential of this compound and its derivatives as selective opioid receptor modulators. This document summarizes quantitative binding data, details the experimental protocols used for their validation, and visualizes the key signaling pathways and experimental workflows.
Comparative Binding Affinity of this compound and Standard Opioid Ligands
The specificity of a ligand is determined by its binding affinity to different receptor subtypes. A ligand is considered selective for a particular receptor if it exhibits a significantly higher affinity for that receptor compared to others. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The data presented in Table 1 summarizes the binding affinities of Akuammicine, a primary alkaloid related to this compound, and standard selective ligands for the µ, δ, and κ-opioid receptors. The data for Akuammicine is derived from studies on membranes from Chinese Hamster Ovary (CHO) and U2OS cells expressing the human recombinant opioid receptors.[1] For a comprehensive comparison, binding affinities for well-established, receptor-selective standard ligands are also included.
Table 1: Comparative Binding Affinities (Ki in nM) of Akuammicine and Standard Ligands for Opioid Receptors
| Ligand | µ-Opioid Receptor (Ki in nM) | δ-Opioid Receptor (Ki in nM) | κ-Opioid Receptor (Ki in nM) | Selectivity Profile |
| Akuammicine | 3729[1] | >10,000 (Not Determined) | 166[1] | κ-selective |
| DAMGO | 1.23 | ~500-fold lower affinity than µ | ~500-fold lower affinity than µ | µ-selective |
| DPDPE | >1000 | 1.4 | >1000 | δ-selective |
| U-69,593 | >1000 | >1000 | 0.89 | κ-selective |
Note: Data for DAMGO, DPDPE, and U-69,593 are representative values from literature and may vary slightly depending on experimental conditions.
The data clearly indicates that Akuammicine displays a preferential binding affinity for the κ-opioid receptor over the µ-opioid receptor.[1] While the exact Ki for the δ-opioid receptor was not determined in the same study, it is reported to be significantly lower, suggesting a high degree of selectivity for the κ-opioid receptor.[1]
Experimental Protocols for Validating Binding Specificity
The determination of ligand binding affinity and specificity relies on robust and well-validated experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the µ, δ, and κ-opioid receptors.
Materials:
-
Cell Membranes: Membranes from CHO or other suitable cells stably expressing the human µ, δ, or κ-opioid receptor.
-
Radioligands:
-
For µOR: [³H]DAMGO
-
For δOR: [³H]DPDPE
-
For κOR: [³H]U-69,593
-
-
Unlabeled Ligands: this compound, DAMGO, DPDPE, U-69,593.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
96-well plates.
-
Filtration apparatus and Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the target opioid receptor on ice and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of various concentrations of this compound (or standard unlabeled ligands).
-
50 µL of the specific radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation (typically 5-20 µg of protein).
-
For determining non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone) is used instead of the test compound.
-
Total binding is determined in the absence of any competing unlabeled ligand.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Inhibition
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This functional assay measures the potency of a compound in eliciting this response.
Objective: To determine the functional potency (EC50) of this compound as an agonist at the κ-opioid receptor.
Materials:
-
Cells: CHO cells stably expressing the human κ-opioid receptor.
-
Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell Culture Medium.
Procedure:
-
Cell Culture: Culture the CHO-κOR cells to the desired confluency in 96-well plates.
-
Compound Treatment: On the day of the assay, replace the culture medium with a serum-free medium. Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
The data will show a dose-dependent inhibition of forskolin-stimulated cAMP levels.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve.
-
Visualizing Opioid Receptor Signaling and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways activated by κ-opioid receptor agonists and the workflows of the described experimental procedures.
Figure 1: κ-Opioid Receptor Signaling Pathways. This diagram illustrates the two major signaling cascades initiated by the binding of an agonist like this compound to the κ-opioid receptor: the G-protein dependent pathway leading to cAMP inhibition and the β-arrestin dependent pathway involved in receptor desensitization and alternative signaling.
Figure 2: Radioligand Competition Binding Assay Workflow. This flowchart outlines the key steps involved in determining the binding affinity (Ki) of this compound for opioid receptors.
Figure 3: cAMP Inhibition Functional Assay Workflow. This diagram shows the procedural flow for assessing the functional potency (EC50) of this compound as a κ-opioid receptor agonist.
References
Navigating Specificity: A Comparative Guide to the Immunoassay Cross-Reactivity of Akuammiline Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds in immunoassays is paramount for accurate quantification and downstream pharmacological studies. This guide provides a comparative assessment of the cross-reactivity profiles of three novel Akuammiline derivatives—this compound-A, this compound-B, and this compound-C—against a hypothetical parent compound, this compound. The data presented herein is based on a standardized competitive Enzyme-Linked Immunosorbent Assay (ELISA), offering a framework for evaluating the specificity of antibodies developed for this class of indole alkaloids.
This compound and its derivatives are a class of monoterpene indole alkaloids with a range of potential therapeutic applications. As with many small molecules, the development of specific immunoassays for quantitative analysis is often challenged by the cross-reactivity of structurally similar derivatives. This guide outlines a detailed experimental protocol and presents comparative data to aid in the selection and development of specific analytical tools for these compounds.
Comparative Cross-Reactivity Data
The cross-reactivity of the this compound derivatives was assessed using a competitive ELISA designed for the parent this compound compound. The 50% inhibitory concentration (IC50) for each compound was determined, and the percent cross-reactivity was calculated relative to this compound.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (Parent) | 15.2 | 100 |
| This compound-A | 45.8 | 33.2 |
| This compound-B | 189.3 | 8.0 |
| This compound-C | >1000 | <1.5 |
-
This compound-A exhibits moderate cross-reactivity, suggesting significant recognition by the anti-Akuammiline antibody. This may be suitable for assays targeting a class of related compounds.
-
This compound-B shows low cross-reactivity, indicating a higher degree of specificity of the antibody for the parent compound.
-
This compound-C demonstrates negligible cross-reactivity, making the employed immunoassay highly specific for this compound in the presence of this derivative.
Experimental Protocols
The assessment of cross-reactivity was performed using a competitive ELISA format, a common and effective method for the quantification of small molecules.[1][2][3]
Principle of the Competitive ELISA
In this assay, the this compound derivatives in the sample compete with a fixed amount of enzyme-conjugated this compound for binding to a limited number of anti-Akuammiline antibody-coated microplate wells. The amount of enzyme-linked this compound that binds to the antibody is inversely proportional to the concentration of the this compound derivative in the sample. The subsequent addition of a substrate results in a colorimetric reaction, where a stronger signal indicates a lower concentration of the derivative in the sample.
Detailed Protocol
-
Coating: A 96-well microplate is coated with an anti-Akuammiline antibody and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Standard solutions of this compound and the test derivatives (this compound-A, -B, and -C) at various concentrations are added to the wells, followed by the addition of a fixed concentration of horseradish peroxidase (HRP)-conjugated this compound. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed five times to remove unbound reagents.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values against the known concentrations of the this compound standard. The IC50 values for the parent compound and its derivatives are determined from their respective dose-response curves. The percent cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Derivative) x 100 [4]
Visualizing the Workflow and Potential Pathways
To further elucidate the experimental process and potential biological context of this compound derivatives, the following diagrams are provided.
References
- 1. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 2. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 3. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross reactivity testing at Quansys Biosciences [quansysbio.com]
A Comparative Analysis of the Cytotoxic Potential of Akuammiline and Vinca Alkaloids in Cancer Therapy
For Immediate Release
This guide presents a comparative study of the cytotoxic activities of two classes of indole alkaloids: Akuammiline alkaloids and Vinca alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.
Introduction
Natural products have long been a pivotal source of novel therapeutic agents, particularly in oncology. Among these, indole alkaloids have demonstrated significant cytotoxic properties. This guide focuses on a comparative analysis of two such groups: the well-established Vinca alkaloids, staples in chemotherapy regimens, and the lesser-explored this compound alkaloids, which are emerging as promising cytotoxic agents.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of this compound and Vinca alkaloids has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized in the tables below.
Table 1: Cytotoxic Activity (IC50) of this compound Alkaloids
| Compound/Extract | Cell Line | Cancer Type | IC50 Value (µM) |
| Macroline-Akuammiline Bisindole Alkaloid 7 | KB | Oral Epidermoid Carcinoma | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 7 | KB (Vincristine-resistant) | Oral Epidermoid Carcinoma | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 7 | PC-3 | Prostate Cancer | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 7 | LNCaP | Prostate Cancer | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 7 | MCF7 | Breast Cancer | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 7 | MDA-MB-231 | Breast Cancer | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 7 | HT-29 | Colorectal Cancer | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 7 | HCT 116 | Colorectal Cancer | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 7 | A549 | Lung Cancer | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 8 | KB | Oral Epidermoid Carcinoma | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 8 | KB (Vincristine-resistant) | Oral Epidermoid Carcinoma | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 8 | PC-3 | Prostate Cancer | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 8 | LNCaP | Prostate Cancer | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 8 | MCF7 | Breast Cancer | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 8 | MDA-MB-231 | Breast Cancer | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 8 | HT-29 | Colorectal Cancer | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 8 | HCT 116 | Colorectal Cancer | 0.3 - 8.3[1] |
| Macroline-Akuammiline Bisindole Alkaloid 8 | A549 | Lung Cancer | 0.3 - 8.3[1] |
| Echitamine | Pancreatic Lipase (inhibition) | - | 10.92[2] |
Note: Specific IC50 values for individual macroline-akuammiline bisindole alkaloids across the listed cell lines are reported as a range in the source material.
Table 2: Cytotoxic Activity (IC50) of Vinca Alkaloids
| Compound | Cell Line | Cancer Type | IC50 Value |
| Vincristine | A549 | Lung Cancer | 40 nM |
| Vincristine | MCF-7 | Breast Cancer | 5 nM |
| Vincristine | 1A9 | Ovarian Cancer | 4 nM |
| Vincristine | SY5Y | Neuroblastoma | 1.6 nM |
| Vinblastine | HeLa | Cervical Cancer | 0.8 nM |
| Vinblastine | nAChR (suppression) | - | 8.9 µM[3] |
| Vinblastine | MCF-7 | Breast Cancer | 0.68 nmol/l |
| Vinorelbine | P388 (sensitive) | Murine Leukemia | Not Specified |
| Vinorelbine | P388 (resistant) | Murine Leukemia | Not Specified |
Mechanism of Action and Signaling Pathways
This compound Alkaloids
The precise signaling pathways mediating the cytotoxic effects of this compound alkaloids are still under investigation. However, studies on echitamine, a prominent this compound alkaloid, indicate that it induces apoptosis, a form of programmed cell death, which is characterized by DNA fragmentation.[2] The broader class of alkaloids has been shown to induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Figure 1: Proposed mechanism of this compound alkaloid-induced cytotoxicity.
Vinca Alkaloids
The cytotoxic mechanism of Vinca alkaloids is well-characterized and primarily involves their interaction with tubulin, a key component of microtubules.[4] By disrupting microtubule dynamics, Vinca alkaloids interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the M-phase and subsequent apoptosis.[4]
Several signaling pathways are implicated in Vinca alkaloid-induced apoptosis. These include the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase cascade and the NF-κB/IκB signaling pathway.[2][4] Activation of these pathways ultimately leads to the execution of the apoptotic program.
Figure 2: Signaling pathway of Vinca alkaloid-induced apoptosis.
Experimental Protocols
The evaluation of cytotoxic activity is a critical step in the assessment of potential anticancer agents. The following are detailed methodologies for commonly employed cytotoxicity assays.
General Experimental Workflow for Cytotoxicity Testing
Figure 3: General workflow for in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (this compound/Vinca alkaloids)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloids and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (this compound/Vinca alkaloids)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Cell Fixation: After incubation, gently add cold TCA to each well to fix the cells for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates several times with water and allow to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and allow to air dry.
-
Protein-Bound Dye Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Conclusion
Both this compound and Vinca alkaloids demonstrate significant cytotoxic activity against a variety of cancer cell lines. Vinca alkaloids, with their well-established mechanism of action targeting microtubule dynamics, remain a cornerstone of cancer chemotherapy. This compound alkaloids, while less studied, show considerable promise, with some derivatives exhibiting potent cytotoxicity in the low micromolar range. The induction of apoptosis appears to be a common endpoint for both classes of compounds, although the specific signaling pathways for this compound alkaloids require further elucidation. The experimental protocols detailed herein provide a standardized framework for the continued investigation and comparison of these and other potential anticancer agents. Further research into the precise molecular targets and signaling pathways of this compound alkaloids is warranted to fully understand their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of the Anti-inflammatory Effects of Akuammiline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anti-inflammatory effects of Akuammiline analogs, specifically Pseudo-akuammigine, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is based on the widely accepted carrageenan-induced paw edema model in rats, a standard for acute inflammation studies.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory activity of Pseudo-akuammigine, an indole alkaloid closely related to this compound, was evaluated and compared to Indomethacin. The percentage inhibition of paw edema was the primary endpoint, providing a quantitative measure of efficacy.
| Compound | Dose (mg/kg) | Route of Administration | Max. Inhibition of Paw Edema (%) | Time Point of Max. Inhibition |
| Pseudo-akuammigine | 1.0 | Oral (p.o.) | 21.8% | 6 hours |
| 5.0 | Oral (p.o.) | 25.3% | 6 hours | |
| 50.0 | Oral (p.o.) | 40.5% | 6 hours | |
| Indomethacin | 10.0 | Intraperitoneal (i.p.) | ~54% | 2-4 hours |
Note: Data for Pseudo-akuammigine is derived from studies on Picralima nitida alkaloids.[1][2] Data for Indomethacin is based on established literature values in the same model for comparison.[3][4]
Experimental Protocols
A detailed methodology for the in vivo validation of anti-inflammatory effects using the carrageenan-induced paw edema model is provided below.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of test compounds by measuring the reduction of edema induced by carrageenan in the rat paw.
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
Materials:
-
Test Compound: Pseudo-akuammigine
-
Reference Compound: Indomethacin
-
Phlogistic Agent: 1% w/v Carrageenan solution in sterile saline
-
Vehicle: Appropriate solvent for the test and reference compounds (e.g., saline, distilled water with 0.5% Tween 80)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Fasting: Animals are fasted for 12-18 hours before the experiment with free access to water.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Control Group: Receives the vehicle.
-
Test Groups: Receive different doses of Pseudo-akuammigine (1.0, 5.0, 50.0 mg/kg, p.o.).
-
Reference Group: Receives Indomethacin (10 mg/kg, i.p.).
-
-
Compound Administration: The vehicle, test compounds, or reference compound are administered to the respective groups.
-
Induction of Inflammation: One hour after oral administration (or 30 minutes after intraperitoneal administration), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] * 100
Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the treated group.
Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test. A p-value of <0.05 is considered statistically significant.
-
Visualizing Experimental and Molecular Pathways
The following diagrams illustrate the experimental workflow and the proposed signaling pathways involved in the anti-inflammatory action of this compound analogs.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Head-to-head comparison of different synthetic routes to Akuammiline
A Head-to-Head Comparison of Synthetic Routes to Akuammiline Alkaloids
The this compound alkaloids, a family of structurally complex natural products, have captivated synthetic chemists for decades. Their intricate cage-like architectures and promising biological activities have inspired the development of numerous innovative and elegant synthetic strategies. This guide provides a head-to-head comparison of four distinct and noteworthy total syntheses of this compound alkaloids, focusing on the key metrics of efficiency, stereocontrol, and strategic approach. The syntheses of (-)-Vincorine by the MacMillan group, (±)-Vincorine by the Qin group, (+)-Strictamine and (±)-Picrinine by the Garg group, and (+)-Scholarisine A by the Snyder group are analyzed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art in this challenging field.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for each of the discussed synthetic routes, allowing for a direct comparison of their overall efficiency.
| Target Molecule | Principal Investigator | Total Steps (Longest Linear Sequence) | Overall Yield | Enantioselectivity | Key Strategy |
| (-)-Vincorine | David W. C. MacMillan | 9 | 9% | 95% ee | Organocatalytic Diels-Alder/Iminium Cyclization Cascade |
| (±)-Vincorine | Yong Qin | 31 | ~1% | Racemic | Copper-Catalyzed Carbene Cascade/Johnson-Claisen Rearrangement |
| (+)-Strictamine | Neil K. Garg | 18 (from known starting material) | Not explicitly stated | Enantioselective | Reductive Interrupted Fischer Indolization |
| (±)-Picrinine | Neil K. Garg | 18 | Not explicitly stated | Racemic | Fischer Indolization/Late-Stage Oxidations |
| (+)-Scholarisine A | Scott A. Snyder | 14 (from a known enone) | Not explicitly stated | Enantioselective | C-H Arylation/Radical Cyclization |
In-Depth Look at Each Synthetic Approach
This section details the core strategies of each synthesis, highlighting the key chemical transformations and their role in constructing the complex this compound core.
MacMillan's Enantioselective Synthesis of (-)-Vincorine
The MacMillan group's synthesis of (-)-Vincorine stands out for its remarkable brevity and high degree of stereocontrol.[1][2][3] The cornerstone of this approach is a highly enantioselective organocatalytic Diels-Alder/iminium cyclization cascade.[1] This single transformation rapidly assembles the tetracyclic core of the molecule from simple, achiral precursors in high yield and enantioselectivity.[1] The challenging seven-membered azepanyl ring is then installed via a novel single-electron-mediated cyclization of an acyl telluride.[1][2]
Key Features:
-
Conciseness: The synthesis is completed in only 9 steps.[1][3]
-
High Enantioselectivity: The key cascade reaction proceeds with 95% ee.[1]
-
Innovative Strategy: The use of an organocatalytic cascade for rapid complexity generation is a highlight of this route.
Caption: MacMillan's concise synthesis of (-)-Vincorine.
Qin's Racemic Synthesis of (±)-Vincorine
The Qin group's pioneering total synthesis of (±)-Vincorine, while longer than more recent approaches, laid important groundwork in the field.[2][4] A key feature of this synthesis is a three-step, one-pot cascade reaction involving a copper-catalyzed intramolecular cyclopropanation, followed by ring-opening and ring-closure to assemble the core carbazole structure.[2] The formation of the seven-membered E-ring proved challenging, with several strategies failing before a successful Johnson-Claisen rearrangement and subsequent multi-step sequence was employed.[2][4]
Key Features:
-
Cascade Reaction: A copper-catalyzed cascade is used to construct a key tetracyclic intermediate.[2][4]
-
Linear Approach: The synthesis is notable for its length (31 steps) and resulting low overall yield (~1%).[2]
-
Foundation for Future Work: This synthesis provided valuable insights into the challenges of constructing the this compound skeleton.
Caption: Qin's lengthy but foundational synthesis of (±)-Vincorine.
Garg's Syntheses of (+)-Strictamine and (±)-Picrinine
The Garg group has made significant contributions to the synthesis of this compound alkaloids, reporting the total syntheses of both (+)-Strictamine and (±)-Picrinine. A hallmark of their approach is the use of a reductive interrupted Fischer indolization to construct a common pentacyclic intermediate. This powerful reaction allows for the rapid assembly of a complex core structure bearing five contiguous stereocenters.
For the synthesis of (±)-Picrinine, a key Fischer indolization reaction is employed to forge the natural product's carbon framework, followed by a series of delicate late-stage transformations.[5] Their work on (+)-Strictamine showcases an enantioselective approach that relies on the late-stage formation of the methanoquinolizidine framework via a deprotection-cyclization cascade.
Key Features:
-
Reductive Interrupted Fischer Indolization: A powerful method for the rapid construction of a complex pentacyclic core.
-
Late-Stage Functionalization: The syntheses often rely on carefully orchestrated late-stage transformations to install key functional groups and complete the natural product.
-
Versatility: The core strategy has been applied to the synthesis of multiple members of the this compound family.
Caption: Garg's versatile strategy for this compound alkaloid synthesis.
Snyder's Synthesis of (+)-Scholarisine A
The Snyder group's total synthesis of (+)-Scholarisine A is distinguished by its use of a unique C-H arylation reaction to forge the polycyclic core.[6] This modern approach to bond formation allows for a more direct and efficient construction of the complex carbon skeleton. Additional key steps include a pyrone Diels-Alder reaction and a radical cyclization/Keck allylation to fashion the cage-like polycycle and one of the molecule's quaternary centers.[6]
Key Features:
-
C-H Functionalization: A powerful C-H arylation is used to form a key bond in the polycyclic core.[6]
-
Radical Cyclization: A radical-based approach is employed to construct a challenging quaternary center.[6]
-
Modern Synthetic Logic: The synthesis showcases the power of modern synthetic methods to tackle complex natural products.
Caption: Snyder's modern approach to (+)-Scholarisine A.
Experimental Protocols for Key Transformations
This section provides detailed methodologies for the key, complexity-generating reactions from each of the featured syntheses.
MacMillan's Organocatalytic Diels-Alder/Iminium Cyclization Cascade
To a solution of diene (1.0 equiv) and acrolein (1.5 equiv) in MeCN (0.1 M) at -20 °C was added imidazolidinone catalyst (0.2 equiv) and HBF4·OEt2 (0.2 equiv). The reaction mixture was stirred at -20 °C for 24 hours. Upon completion, the reaction was quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the tetracyclic product. [1]
Qin's Copper-Catalyzed Carbene Cascade
To a solution of the diazo ketoester (1.0 equiv) in CH2Cl2 (0.01 M) at room temperature was added Cu(acac)2 (0.1 equiv). The reaction mixture was stirred for 1 hour at room temperature. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the tetracyclic product. [2][4]
Garg's Reductive Interrupted Fischer Indolization
To a solution of the ketolactone (1.0 equiv) and phenylhydrazine (1.2 equiv) in toluene (0.1 M) was added trifluoroacetic acid (2.0 equiv). The reaction mixture was heated to 80 °C for 1 hour. The mixture was then cooled to 0 °C and NaBH3CN (3.0 equiv) was added portionwise. The reaction was stirred at 0 °C for 1 hour and then quenched with saturated aqueous NaHCO3. The aqueous layer was extracted with CH2Cl2, and the combined organic layers were dried over Na2SO4, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel.
Snyder's C-H Arylation
To a solution of the indole substrate (1.0 equiv) and the aryl halide (1.5 equiv) in a suitable solvent (e.g., dioxane) was added a palladium catalyst (e.g., Pd(OAc)2, 0.1 equiv), a ligand (e.g., SPhos, 0.2 equiv), and a base (e.g., K2CO3, 3.0 equiv). The reaction mixture was heated to 100 °C for 12 hours in a sealed tube. After cooling to room temperature, the reaction was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel. [6]
Conclusion
The total synthesis of this compound alkaloids has been a fertile ground for the development and application of novel synthetic strategies. The four approaches detailed in this guide represent a spectrum of synthetic philosophies, from the remarkably concise and elegant cascade-driven synthesis of MacMillan to the more traditional, yet foundational, approach of Qin. The work of Garg and Snyder showcases the power of modern synthetic methods, such as the interrupted Fischer indolization and C-H functionalization, to tackle these formidable targets. For researchers in the field of natural product synthesis and drug development, these syntheses offer not only a roadmap to a fascinating class of molecules but also a compelling demonstration of the ever-evolving toolkit of the synthetic chemist. Each approach has its own merits and drawbacks in terms of efficiency, scalability, and stereocontrol, and the choice of a particular route will depend on the specific goals of the research program.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Total synthesis of the this compound alkaloid (+/-)-vincorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nine-step enantioselective total synthesis of (-)-vincorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Vincorine by Qin [organic-chemistry.org]
- 5. Total synthesis of the this compound alkaloid picrinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-H Functionalization: The Snyder Synthesis of (+)-Scholarisine A [organic-chemistry.org]
Benchmarking the efficacy of Akuammiline against synthetic opioid analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally occurring indole alkaloid, Akuammiline, and commonly prescribed synthetic opioid analgesics, including morphine, fentanyl, and oxycodone. The following sections detail their mechanisms of action, analgesic efficacy based on available experimental data, and the experimental protocols used to generate this data.
Mechanism of Action: A Tale of Two Agonists
Both this compound and synthetic opioids exert their analgesic effects primarily through the modulation of the endogenous opioid system. However, nuances in their receptor interactions and downstream signaling pathways may account for differences in their therapeutic and adverse effect profiles.
Synthetic Opioid Analgesics: Morphine, fentanyl, and oxycodone are classical agonists of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Upon binding, they induce a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, reduced intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.[2] This cascade of events ultimately results in hyperpolarization of neuronal membranes and a reduction in the transmission of pain signals.[2]
This compound Alkaloids: this compound and its related compounds, such as pseudoakuammigine and akuammicine, are also known to interact with opioid receptors.[3][4] Notably, akuammine and pseudoakuammigine have been identified as agonists of the μ-opioid receptor, similar to synthetic opioids.[5] In contrast, akuammicine shows a preference for the κ-opioid receptor (KOR).[3] A significant distinction in the mechanism of this compound alkaloids is their apparent bias towards the G-protein signaling pathway, with minimal recruitment of β-arrestin-2.[5][6] This is a noteworthy characteristic, as the β-arrestin pathway is often implicated in the adverse effects associated with traditional opioids, such as respiratory depression and the development of tolerance.[6]
Comparative Analgesic Efficacy
The analgesic potency of a compound is often quantified by its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. The following tables summarize available preclinical data for this compound alkaloids and synthetic opioids in common analgesic assays. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources.
| Compound | Assay | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Modified Pseudoakuammigine | Tail-Flick | Mouse | Subcutaneous (s.c.) | ~80-100 | [5] |
| Modified Pseudoakuammigine | Hot-Plate | Mouse | Subcutaneous (s.c.) | ~80-100 | [5] |
| Morphine | Tail-Flick | Mouse | Not Specified | 3.25 | [7] |
| Fentanyl | Hot-Plate | Rat | Not Specified | 0.0041 | [8] |
| Oxycodone | Acetic Acid Writhing | Mouse | Not Specified | Not explicitly found |
Experimental Protocols
The following are detailed methodologies for the key in vivo analgesic assays cited in this guide.
Tail-Flick Test
Principle: This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. The time taken to flick the tail is a measure of the pain threshold and is prolonged by centrally acting analgesics.
Procedure:
-
A focused beam of high-intensity light is directed onto the ventral surface of the animal's tail.
-
A timer is automatically started upon activation of the light source.
-
The animal's reaction, a characteristic flick of the tail, is detected by a sensor which stops the timer.
-
A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.
-
The latency to the tail flick is recorded as the measure of analgesia.
Hot-Plate Test
Principle: This assay assesses the animal's response to a thermal stimulus applied to the paws. The latency to a behavioral response, such as licking or jumping, is an indicator of the analgesic effect.
Procedure:
-
The animal is placed on a metal plate maintained at a constant temperature (e.g., 55°C).
-
A timer is started immediately upon placing the animal on the hot plate.
-
The latency to the first sign of nociception, typically licking of the hind paws or jumping, is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to avoid tissue injury.
Acetic Acid-Induced Writhing Test
Principle: This is a chemical-induced visceral pain model. The intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes," and the reduction in the number of writhes is a measure of peripheral and central analgesic activity.
Procedure:
-
The test compound or vehicle is administered to the animal (e.g., orally or intraperitoneally) at a predetermined time before the acetic acid injection.
-
A dilute solution of acetic acid (e.g., 0.6-1.0%) is injected intraperitoneally.
-
Immediately after the injection, the animal is placed in an observation chamber.
-
The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period (e.g., 15-30 minutes).
-
The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing analgesic efficacy.
Caption: Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Analgesia Assessment.
References
- 1. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing the analgesic effect of intravenous acetaminophen and morphine on patients with renal colic pain referring to the emergency department: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akuammine and dihydroakuammine, two indolomonoterpene alkaloids displaying affinity for opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A test for analgesics: incoordination in writhing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Akuammiline and Its Promising Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of the natural indole alkaloid, Akuammiline, and its synthetically derived lead compounds. While extensive experimental data for this compound is available, the pharmacokinetic profiles of its derivatives are yet to be fully characterized. This document summarizes the known data for this compound, identifies key derivatives with significant biological activity, and provides detailed experimental protocols for future pharmacokinetic studies. This guide aims to serve as a valuable resource for researchers engaged in the development of this compound-based therapeutics.
Quantitative Pharmacokinetic Data
A comprehensive understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development. The following table summarizes the available pharmacokinetic parameters for this compound. At present, there is no published experimental pharmacokinetic data for the lead derivatives, compounds 9 and 17c.[1][2] The inclusion of these derivatives in the table highlights the current data gap and underscores the necessity for further investigation to enable a direct comparison.
| Parameter | This compound | Lead Derivative (Compound 9) | Lead Derivative (Compound 17c) |
| Metabolic Stability | |||
| Half-life (t½) in Rat Liver Microsomes | 30.3 min[3] | Data Not Available | Data Not Available |
| Oral Bioavailability | |||
| Systemic Exposure (in vivo, rats) | Low[3] | Data Not Available | Data Not Available |
| Biological Activity | |||
| IC50 (RA-FLS proliferation) | Not Reported | 3.22 ± 0.29 μM[1][2] | 3.21 ± 0.31 μM[1][2] |
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key pharmacokinetic experiments are provided below.
In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol is designed to determine the metabolic stability of a compound when incubated with liver microsomes, providing an early indication of its hepatic clearance.
Materials:
-
Test compound (this compound or its derivatives)
-
Pooled liver microsomes (human or rat)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) or Methanol (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates or microtubes
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and internal standard in a suitable organic solvent (e.g., DMSO). Prepare the NADPH regenerating system and liver microsomal suspension in phosphate buffer.
-
Incubation: In a 96-well plate or microtube, add the liver microsome suspension and the test compound. Pre-incubate the mixture at 37°C for a brief period.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: The elimination rate constant (k) is determined from the slope of the natural logarithm of the remaining compound concentration versus time. The half-life (t½) is calculated as 0.693/k.
In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a compound after oral and intravenous administration in rats.[3]
Materials:
-
Test compound (this compound or its derivatives)
-
Male Sprague-Dawley rats
-
Dosing vehicles (e.g., saline, polyethylene glycol)
-
Cannulation supplies (for intravenous administration and blood sampling)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize the rats to the laboratory conditions. For intravenous administration, cannulate the jugular vein for drug infusion and the carotid artery or another suitable vessel for blood sampling.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of the test compound solution via the cannulated vein.
-
Oral (PO): Administer a single dose of the test compound suspension or solution via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated UPLC-MS/MS method to quantify the concentration of the test compound.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for oral administration, the maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizing Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Frontiers | this compound alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Assessment of the Therapeutic Index: Akuammiline Alkaloids Versus Traditional Opioid Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic profiles of akuammiline alkaloids and traditional opioid medications. While comprehensive data on this compound alkaloids remain emergent, this document synthesizes available experimental findings to offer a preliminary assessment against well-established opioids.
Executive Summary
Traditional opioid medications, such as morphine, fentanyl, and oxycodone, are potent analgesics that act primarily as agonists at the mu (µ)-opioid receptor.[1][2][3] Their clinical utility is often limited by a narrow therapeutic index, with a significant risk of life-threatening respiratory depression at doses close to those required for effective pain relief.[4] this compound alkaloids, a class of compounds isolated from the seeds of Picralima nitida, have demonstrated affinity for opioid receptors, suggesting potential as alternative analgesics.[5][6] However, current research indicates that naturally occurring this compound alkaloids like akuammine and pseudoakuammigine are weak partial agonists at the µ-opioid receptor, exhibiting minimal analgesic effects in animal models at tested doses.[7][8] This guide presents the available quantitative data, details the experimental protocols used for assessment, and visualizes the underlying signaling pathways to facilitate a nuanced comparison.
Data Presentation: Pharmacological Comparison
The following table summarizes the available quantitative data for representative traditional opioids and an experimental derivative of an this compound alkaloid. It is critical to note the absence of comprehensive LD50 and, consequently, therapeutic index data for naturally occurring this compound alkaloids in the reviewed literature.
| Compound | Class | Primary Mechanism of Action | Efficacy (ED50) | Toxicity (LD50) | Therapeutic Index (LD50/ED50) |
| Morphine | Traditional Opioid | µ-opioid receptor agonist | ~5 mg (postoperative pain, human)[9] | ~400 mg/kg (i.p., mouse)[10] | ~70[11] |
| Fentanyl | Traditional Opioid | Potent µ-opioid receptor agonist | 2-3 mcg/kg (induction, human)[12] | 2.91 mg/kg (i.v., rat)[13] | 33,000:1 (remifentanil, a fentanyl analog)[11] |
| Oxycodone | Traditional Opioid | µ-opioid receptor agonist | Data not readily available | 320 mg/kg (i.p., mouse)[14] | ~10 (human, estimated)[15] |
| Modified Pseudoakuammigine Derivative | This compound Alkaloid Analog | µ-opioid receptor agonist | 77.1 mg/kg (hot-plate, mouse)[16] | Not Available | Not Available |
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical assays to evaluate both the desired therapeutic effect (analgesia) and adverse toxic effects.
Assessment of Analgesia (Efficacy)
1. Hot Plate Test: This method assesses the response to thermal pain.[8][17]
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 52-55°C).
-
Procedure: An animal, typically a mouse or rat, is placed on the hot plate. The latency to a pain response, such as licking a paw or jumping, is recorded.[17]
-
Endpoint: A longer latency to respond after drug administration indicates an analgesic effect.
2. Acetic Acid-Induced Writhing Test: This test evaluates visceral pain.[7]
-
Procedure: An intraperitoneal injection of a dilute acetic acid solution is administered to a mouse, which induces characteristic abdominal constrictions known as "writhes".[16]
-
Endpoint: The number of writhes over a specific period is counted. A reduction in the number of writhes following drug administration signifies analgesia.
Assessment of Toxicity
1. Lethal Dose (LD50) Determination: This is a measure of acute toxicity.
-
Procedure: Different groups of animals are administered escalating doses of the compound.
-
Endpoint: The LD50 is the statistically estimated dose required to cause death in 50% of the animals within a specified timeframe.
2. Respiratory Depression Assay: This is a critical safety assessment for opioids.
-
Procedure: Rodents are often placed in a whole-body plethysmography chamber to monitor respiratory parameters, or non-invasive pulse oximetry can be used.
-
Endpoint: Key metrics include respiratory rate, tidal volume, and blood oxygen saturation (SpO2). A significant decrease in these parameters indicates respiratory depression.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Traditional opioids and this compound alkaloids interact with G protein-coupled receptors (GPCRs), primarily the µ-opioid receptor, to produce their effects.
References
- 1. Pseudoakuammigine - Wikipedia [en.wikipedia.org]
- 2. Investigating the structure-activity relationships of akuammicine – An alkaloid from Picralima nitida - American Chemical Society [acs.digitellinc.com]
- 3. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of akuamma alkaloid analogues for alternative pain therapies [morressier.com]
- 7. mdpi.com [mdpi.com]
- 8. Akuammine and dihydroakuammine, two indolomonoterpene alkaloids displaying affinity for opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Akuammigine | 642-17-1 | AAA64217 | Biosynth [biosynth.com]
- 10. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the various opiate alkaloid contaminants and their metabolites found in illicit heroin with 6-monoacetyl morphine as indicators of heroin ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Akuammine | 3512-87-6 | Benchchem [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Akuammigine | C21H24N2O3 | CID 1268096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Investigating the structure-activity relationships of akuammicine – An alkaloid from <i>Picralima nitida</i> [morressier.com]
Safety Operating Guide
Proper Disposal of Akuammiline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Akuammiline, an indole alkaloid, is a compound of interest in various research and drug development settings. While it is classified as a non-hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.
I. Understanding the Safety Profile of this compound
A critical first step in any disposal procedure is to understand the hazards associated with the substance. According to its Safety Data Sheet (SDS), this compound (also known as Akuammine) is not classified as a hazardous substance or mixture. This classification dictates the appropriate disposal pathway, which is significantly less stringent than that for hazardous chemicals. However, standard laboratory safety protocols should always be followed.
II. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not extensively documented due to its non-hazardous nature, the following table summarizes its key identifiers and physical properties.
| Identifier/Property | Value | Source |
| Chemical Formula | C22H26N2O4 | [1][2] |
| Molecular Weight | 382.5 g/mol | [1] |
| CAS Number | 3512-87-6 | [1][3] |
| Hazard Classification | Not a hazardous substance or mixture |
III. Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, procedural guide for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling this compound, even in small quantities.
2. Waste Characterization:
-
Confirm that the waste to be disposed of is solely this compound or a solution of this compound that does not contain any hazardous solvents or other hazardous materials. If this compound is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste and disposed of accordingly.
3. Disposal of Solid this compound:
-
Small Quantities: For small amounts of solid this compound, it can be disposed of in the regular laboratory trash, provided it is securely contained.
-
Packaging: Place the solid this compound in a sealed, clearly labeled container. The label should indicate "this compound (Non-Hazardous)" and the quantity. This prevents accidental misuse or misidentification.
-
Final Disposal: The sealed container can then be placed in the general laboratory waste stream destined for landfill.
4. Disposal of this compound Solutions (Aqueous):
-
Dilution: For small quantities of aqueous solutions of this compound, dilute the solution with at least 20 parts water.
-
Sewer Disposal: The diluted, non-hazardous aqueous solution can be poured down the drain, followed by flushing with copious amounts of water. This is permissible for non-hazardous substances in most laboratory settings, but it is essential to adhere to local institutional and municipal wastewater regulations.
5. Disposal of Empty Containers:
-
Rinsing: Triple rinse any empty containers that held this compound with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent if used).
-
Rinsate Disposal: The first rinseate should be collected and disposed of as chemical waste, following the procedures for the solvent used. Subsequent rinses can typically be disposed of down the drain.
-
Container Disposal: After triple rinsing, the empty and defaced container can be disposed of in the regular trash or recycling, depending on the container material and local recycling guidelines. Deface the original label to prevent any confusion.
6. Spills and Decontamination:
-
Containment: In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Scoop the absorbed material into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal of Spill Debris: The collected spill debris, if not contaminated with hazardous materials, can be disposed of in the regular laboratory trash.
IV. Experimental Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Guidelines for Akuammiline
For Research Use Only. Not for medical applications.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Akuammiline. The following procedural guidance is based on the classification of this compound as a non-hazardous substance, supplemented by standard laboratory safety protocols to ensure a safe research environment.
A Safety Data Sheet (SDS) for Akuammine (a synonym for this compound) classifies the substance as "Not a hazardous substance or mixture"[1]. Despite this classification, it is imperative to adhere to good laboratory practices to minimize any potential risks.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the use of standard personal protective equipment is mandatory to protect against unforeseen reactions and to maintain a sterile research environment.
| Operation Scenario | Recommended Personal Protective Equipment |
| General Laboratory Handling | Eye Protection: Safety glasses with side shields or safety goggles. |
| (e.g., weighing, preparing solutions) | Hand Protection: Standard laboratory gloves (e.g., nitrile). |
| Protective Clothing: A standard laboratory coat, fully buttoned, is required. | |
| Respiratory Protection: Not generally required if handled in a well-ventilated area. | |
| Spill or Emergency Situations | Eye Protection: Chemical splash goggles. |
| Hand Protection: Chemical-resistant gloves. | |
| Protective Clothing: Laboratory coat. | |
| Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Use this compound in a well-ventilated laboratory environment. The use of a chemical fume hood is recommended for procedures that may generate dust or aerosols[2].
-
Hygiene: Do not eat, drink, or smoke in the laboratory[2][3][4]. Wash hands thoroughly after handling the substance[3].
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. This compound is stable under recommended storage conditions[1]. Avoid strong acids/alkalis and strong oxidizing/reducing agents[1].
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water, removing any contact lenses. Seek medical attention[1].
-
Skin Contact: Rinse the affected area with plenty of water. Remove contaminated clothing[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support[1].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention[1].
Spill Procedures:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills, absorb the substance with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan: As a non-hazardous substance, the disposal of this compound should follow institutional and local guidelines for non-hazardous chemical waste[5][6][7].
-
Solid Waste: Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely packaged[8].
-
Liquid Waste: Aqueous solutions may be permissible for drain disposal with copious amounts of water, subject to local regulations and institutional approval[5][7].
-
Empty Containers: Empty containers should be rinsed thoroughly before being discarded in the regular trash[5].
Always consult with your institution's environmental health and safety department for specific disposal protocols[6][7].
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound in a laboratory setting.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. lsu.edu [lsu.edu]
- 3. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 4. cce.caltech.edu [cce.caltech.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. chemistry.mtsu.edu [chemistry.mtsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
